Product packaging for 3-(2-Methoxy-4-propylphenoxy)azetidine(Cat. No.:CAS No. 1219982-47-4)

3-(2-Methoxy-4-propylphenoxy)azetidine

Cat. No.: B1395377
CAS No.: 1219982-47-4
M. Wt: 221.29 g/mol
InChI Key: BKPYGMWVIBADKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Methoxy-4-propylphenoxy)azetidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a valuable saturated four-membered heterocycle known to improve the physicochemical and metabolic properties of drug candidates . The compound's structure combines this azetidine pharmacophore with a 2-methoxy-4-propylphenoxy moiety, a substitution pattern found in various bioactive molecules . This unique architecture makes it a promising building block for constructing novel molecular entities. While specific biological data and mechanism of action for this exact compound are not currently reported in the literature, its structural components suggest potential as a core scaffold in developing protease inhibitors, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. Researchers may utilize this compound as a versatile intermediate in lead optimization efforts, particularly where the azetidine ring can be used to fine-tune parameters such as molecular conformation, solubility, and metabolic stability. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B1395377 3-(2-Methoxy-4-propylphenoxy)azetidine CAS No. 1219982-47-4

Properties

IUPAC Name

3-(2-methoxy-4-propylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-10-5-6-12(13(7-10)15-2)16-11-8-14-9-11/h5-7,11,14H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPYGMWVIBADKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC2CNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Methoxy-4-propylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway and detailed characterization methods for the novel compound 3-(2-Methoxy-4-propylphenoxy)azetidine. Due to the absence of published data on this specific molecule, this guide leverages established synthetic methodologies for structurally similar compounds and predicts the expected analytical data.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process commencing with the preparation of the key precursors: N-Boc-3-hydroxyazetidine and 2-methoxy-4-propylphenol. The subsequent coupling of these precursors via a Williamson ether synthesis, followed by deprotection of the azetidine nitrogen, is proposed to yield the target compound.

1.1. Synthesis of Precursors

1.1.1. Synthesis of 1-Boc-3-hydroxyazetidine (1)

1-Boc-3-hydroxyazetidine is a commercially available starting material. Alternatively, it can be synthesized from 1-benzhydrylazetidin-3-ol hydrochloride through debenzylation followed by protection with di-tert-butyl dicarbonate (Boc₂O).[1][2][3]

1.1.2. Synthesis of 2-Methoxy-4-propylphenol (2)

2-Methoxy-4-propylphenol, also known as dihydroeugenol, is also commercially available.[4][5] It can be synthesized through various methods, including the hydrogenation of eugenol.

1.2. Coupling and Deprotection

1.2.1. Synthesis of tert-butyl this compound-1-carboxylate (3)

A Williamson ether synthesis is a plausible method for coupling the two precursors. This involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the azetidine ring. A more direct approach would be a Mitsunobu reaction.

1.2.2. Synthesis of this compound (4)

The final step involves the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Experimental Protocols

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate (3) via Mitsunobu Reaction

  • To a solution of 1-Boc-3-hydroxyazetidine (1) (1.0 eq) and 2-methoxy-4-propylphenol (2) (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃) (1.2 eq).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product (3).

Protocol 2: Synthesis of this compound (4)

  • Dissolve tert-butyl this compound-1-carboxylate (3) (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product (4).

Data Presentation

Table 1: Summary of Precursor Properties

CompoundFormulaMolecular Weight ( g/mol )AppearanceCAS Number
1-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.21White solid[2]141699-55-0
2-Methoxy-4-propylphenolC₁₀H₁₄O₂166.22[4]Liquid2785-87-7[4][6]

Table 2: Predicted Properties of Synthesized Compounds

CompoundFormulaMolecular Weight ( g/mol )
tert-butyl this compound-1-carboxylate (3)C₁₈H₂₇NO₄321.41
This compound (4)C₁₃H₁₉NO₂221.30

Characterization

The synthesized compound, this compound, would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the substituted phenoxy group, the methoxy group, the propyl chain, and the protons of the azetidine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

Table 3: Predicted ¹H NMR Data for this compound (4)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-6.6m3HAr-H
~4.8-4.7m1HO-CH (azetidine)
~3.8s3HOCH₃
~3.7-3.5m4HCH₂ (azetidine)
~2.5t2HAr-CH₂
~1.6sextet2HCH₂-CH₃
~0.9t3HCH₃

2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound (4)

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (secondary amine)
~3050C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1120C-N stretch

3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information.

Table 5: Predicted Mass Spectrometry Data for this compound (4)

TechniqueExpected m/z
ESI-MS (+)[M+H]⁺ = 222.1494
HRMS (ESI+)Calculated for C₁₃H₂₀NO₂⁺: 222.1489

Mandatory Visualization

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_synthesis Core Synthesis 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine (1) Mitsunobu_Reaction Mitsunobu Reaction (PPh3, DEAD/DIAD, THF) 1-Boc-3-hydroxyazetidine->Mitsunobu_Reaction 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol (2) 2-Methoxy-4-propylphenol->Mitsunobu_Reaction Protected_Intermediate tert-butyl 3-(2-methoxy-4- propylphenoxy)azetidine-1-carboxylate (3) Mitsunobu_Reaction->Protected_Intermediate Deprotection Deprotection (TFA, DCM) Protected_Intermediate->Deprotection Final_Product This compound (4) Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Final_Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry (HRMS) Final_Product->MS Structure_Confirmation Structural Elucidation and Purity Assessment NMR->Structure_Confirmation Proton & Carbon Environment IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Formula

Caption: Analytical workflow for the characterization of the final product.

References

An In-depth Technical Guide to the Synthesis and Putative Properties of 3-(2-Methoxy-4-propylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the proposed synthesis, and predicted chemical and structural properties of the novel compound 3-(2-Methoxy-4-propylphenoxy)azetidine. Due to the absence of current literature on this specific molecule, this guide leverages established synthetic methodologies and known properties of its precursors to construct a reliable theoretical framework. This paper details potential synthetic routes, including experimental protocols, and summarizes the known properties of the key starting materials.

Introduction

Azetidine moieties are increasingly recognized as valuable scaffolds in medicinal chemistry due to their unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates. The substitution at the 3-position of the azetidine ring offers a vector for chemical space exploration. This guide focuses on the novel compound this compound, detailing a proposed synthetic pathway and its predicted characteristics.

Chemical Structure and Properties of Precursors

The successful synthesis of the target compound relies on the well-characterized properties of its key precursors: N-Boc-3-hydroxyazetidine and 2-Methoxy-4-propylphenol.

Table 1: Chemical Properties of N-Boc-3-hydroxyazetidine

PropertyValueReference
CAS Number 141699-55-0[1]
Molecular Formula C₈H₁₅NO₃[2]
Molecular Weight 173.21 g/mol [2]
Appearance White powder[1]
Melting Point 59-62 °C
Solubility Soluble in organic solvents[2]

Table 2: Chemical Properties of 2-Methoxy-4-propylphenol

PropertyValueReference
CAS Number 2785-87-7[3][4]
Molecular Formula C₁₀H₁₄O₂[3][4]
Molecular Weight 166.22 g/mol [3][4]
Appearance Colorless liquid[4]
Boiling Point 239-241 °C[4]
Density 1.038 g/mL at 25 °C[5]
Refractive Index n20/D 1.522[5]

Proposed Synthesis of this compound

A reliable method for the synthesis of 3-phenoxyazetidines is the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under mild conditions with inversion of stereochemistry.[6][7][8] An alternative approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[9][10][11] The Mitsunobu reaction is often preferred for its milder conditions and higher yields with sterically hindered substrates.

Below is a proposed synthetic workflow for this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Mitsunobu Reaction cluster_intermediate Intermediate Product cluster_deprotection Boc Deprotection cluster_final Final Product A N-Boc-3-hydroxyazetidine C PPh₃, DIAD THF, 0 °C to rt A->C B 2-Methoxy-4-propylphenol B->C D N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine C->D E TFA or HCl in CH₂Cl₂ D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Methoxy-4-propylphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 2-Methoxy-4-propylphenol (1.1 eq.) in anhydrous THF, add triphenylphosphine (1.2 eq.) under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.2 eq.) dropwise to the cooled solution.[12]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected intermediate.

Materials:

  • N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the N-Boc protected intermediate (1.0 eq.) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 10-20 eq.) or a solution of HCl in dioxane (e.g., 4M solution, 5-10 eq.) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by crystallization or chromatography if necessary.

Predicted Chemical Structure and Properties of this compound

Table 3: Predicted Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Likely a colorless oil or a low-melting solid
Boiling Point > 250 °C (estimated)
Solubility Soluble in most organic solvents, sparingly soluble in water
pKa (of azetidine nitrogen) ~8-9 (estimated)

Structure:

ChemicalStructure cluster_mol This compound Structure mol azetidine methoxy OCH₃ propyl CH₂CH₂CH₃ azetidine_ring Azetidine

Caption: Predicted structure of this compound.

Conclusion

This technical guide outlines a feasible synthetic route to the novel compound this compound based on established chemical transformations. The provided experimental protocols for the Mitsunobu reaction and subsequent deprotection offer a solid starting point for its synthesis in a laboratory setting. While the physicochemical and biological properties of the final compound remain to be experimentally determined, this document provides a foundational resource for researchers interested in exploring this and related chemical entities for potential applications in drug discovery and development.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 3-(2-Methoxy-4-propylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(2-Methoxy-4-propylphenoxy)azetidine is a novel chemical entity for which specific pharmacological data is not publicly available. This guide, therefore, presents a series of hypothesized mechanisms of action based on the known biological activities of its constituent chemical moieties: the azetidine ring and the guaiacol (2-methoxyphenol) derivative structure. The experimental protocols, data, and signaling pathways described herein are representative of the methodologies that would be employed to elucidate the mechanism of a novel compound of this class.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. Its strained ring system provides a unique three-dimensional geometry that can facilitate interactions with biological targets. The 2-methoxy-4-propylphenol (a derivative of guaiacol) moiety is also of significant interest, as phenolic compounds are known to possess a wide range of activities, including antioxidant and anti-inflammatory properties. The combination of these two fragments in this compound suggests several plausible and compelling mechanisms of action that warrant investigation.

This document outlines three potential mechanisms of action for this compound:

  • Hypothesis 1: Anti-inflammatory activity via inhibition of the NF-κB signaling pathway.

  • Hypothesis 2: Inhibition of Myeloperoxidase (MPO), a key enzyme in oxidative stress.

  • Hypothesis 3: Antagonism of a G-protein coupled receptor (GPCR).

Hypothesized Mechanisms of Action

Hypothesis 1: Anti-inflammatory Activity via Inhibition of the NF-κB Signaling Pathway

Several guaiacol derivatives have been shown to possess anti-inflammatory properties by modulating the NF-κB pathway.[1][2] This pathway is a critical regulator of the immune response, and its aberrant activation is implicated in numerous inflammatory diseases.

A potential mechanism is that this compound could inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2, iNOS, and various cytokines.[2]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Compound This compound Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Hypothesis 2: Myeloperoxidase (MPO) Inhibition

Guaiacol derivatives have been identified as inhibitors of myeloperoxidase (MPO), a heme-containing enzyme primarily found in neutrophils.[3] MPO plays a role in the innate immune response but also contributes to oxidative stress and tissue damage in chronic inflammatory diseases by producing hypochlorous acid (HOCl).

This compound could act as a reversible inhibitor of MPO, binding to the active site and preventing the conversion of hydrogen peroxide to reactive oxygen species.[3] This would reduce oxidative stress and its downstream inflammatory consequences.

MPO_Inhibition MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress Compound This compound Compound->MPO Inhibits

Caption: Hypothetical inhibition of Myeloperoxidase (MPO).

Hypothesis 3: GPCR Antagonism

The rigid structure of the azetidine ring makes it an interesting scaffold for targeting receptors such as GPCRs. While there is no direct evidence for the phenoxyazetidine moiety binding to a specific GPCR, its structural features could allow it to act as a competitive antagonist at a receptor involved in a disease-relevant pathway.

In this hypothetical scenario, this compound would bind to the orthosteric site of a GPCR, preventing the binding of the endogenous ligand and subsequent activation of downstream signaling cascades, such as the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.

GPCR_Antagonism Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Compound This compound Compound->GPCR Antagonizes

Caption: Hypothetical antagonism of a G-protein coupled receptor.

Data Presentation

The following tables present hypothetical quantitative data that would be expected from experiments designed to test the proposed mechanisms of action.

Table 1: Hypothetical Anti-inflammatory Activity

AssayMetricThis compoundDexamethasone (Control)
NF-κB Reporter AssayIC₅₀ (µM)1.20.01
COX-2 Expression (qPCR)IC₅₀ (µM)2.50.05
iNOS Expression (Western Blot)IC₅₀ (µM)3.10.08
IL-6 Release (ELISA)IC₅₀ (µM)1.80.02

Table 2: Hypothetical MPO Enzyme Inhibition

SubstrateInhibition TypeKᵢ (µM)IC₅₀ (µM)
Amplex RedReversible, Competitive0.81.5
GuaiacolReversible, Competitive0.51.0

Table 3: Hypothetical GPCR Binding Affinity

RadioligandReceptorBinding TypeKᵢ (nM)
[³H]-Ligand XTarget GPCRCompetitive Antagonist25
[³H]-Ligand YOff-target GPCR 1> 10,000> 10,000
[³H]-Ligand ZOff-target GPCR 2> 10,000> 10,000

Experimental Protocols

General Experimental Workflow

The investigation of a novel compound's mechanism of action typically follows a hierarchical approach, from initial screening to in-depth cellular and biochemical assays.

Experimental_Workflow Start Start: Compound Synthesis & Purification Screening Primary Screening (e.g., Phenotypic Screen) Start->Screening Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Screening->Target_ID Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Receptor Binding) Target_ID->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Signaling Pathway Analysis, Reporter Assays) Target_ID->Cell_Based_Assays Data_Analysis Data Analysis & Hypothesis Generation Biochemical_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A general experimental workflow for mechanism of action studies.

Protocol: Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity of the test compound for a specific GPCR.[4][5][6]

  • Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol: Enzyme Inhibition Assay (MPO)

This protocol measures the ability of the test compound to inhibit MPO activity.[7]

  • Reagent Preparation:

    • Prepare a stock solution of human MPO enzyme in an appropriate buffer.

    • Prepare a stock solution of the substrate (e.g., Amplex Red or guaiacol) and hydrogen peroxide (H₂O₂).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the MPO enzyme and the test compound at various concentrations.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate and H₂O₂.

    • Measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of enzyme activity against the log concentration of the inhibitor to determine the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.[8][9]

Protocol: Cell-Based NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway in response to the test compound.[10][11]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or RAW 264.7) in appropriate media.

    • Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

    • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • Seed the transfected cells into a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the NF-κB pathway by adding an agonist (e.g., TNF-α or LPS). Include unstimulated and vehicle-treated controls.

  • Lysis and Luminescence Measurement:

    • After the stimulation period, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activity in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity by the agonist in the absence and presence of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀.

Conclusion

The novel compound this compound presents a promising scaffold for drug discovery, with several plausible mechanisms of action rooted in the known pharmacology of its constituent moieties. The hypothesized anti-inflammatory, MPO inhibitory, and GPCR antagonistic activities provide a solid foundation for a comprehensive investigation into its therapeutic potential. The experimental protocols detailed in this guide represent a standard and robust approach to elucidating the precise molecular mechanisms through which this and other novel compounds exert their biological effects. Further empirical investigation is required to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Potential Therapeutic Targets of 3-(2-Methoxy-4-propylphenoxy)azetidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data for "3-(2-Methoxy-4-propylphenoxy)azetidine" is publicly available. This document synthesizes information from studies on structurally related azetidine and phenoxy-containing compounds to extrapolate potential therapeutic targets and research directions. The information presented herein is for research and informational purposes only and should be considered speculative in the absence of direct experimental validation for the specified compound.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique conformational properties and ability to serve as a versatile scaffold have led to the exploration of azetidine derivatives for various therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.[1][2] The phenoxy moiety is also recognized as a "privileged" structure in drug discovery, known to participate in key interactions with biological targets.[3] The compound "this compound" combines these two pharmacologically relevant motifs, suggesting a potential for interesting biological activities. This guide explores potential therapeutic targets based on the pharmacology of similar chemical structures.

Potential Therapeutic Areas and Targets

Based on the activities of related azetidine derivatives, "this compound" could potentially target a range of proteins and pathways.

Central Nervous System (CNS) Targets

Azetidine derivatives have been extensively investigated for their effects on the CNS.

  • GABA Transporters (GAT-1 and GAT-3): Certain azetidine derivatives act as GABA uptake inhibitors.[4] Inhibition of these transporters increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission. This mechanism is relevant for the treatment of epilepsy, anxiety, and other neurological disorders.

  • Vesicular Monoamine Transporter 2 (VMAT2): Analogs of lobelane containing an azetidine ring have been shown to be potent inhibitors of VMAT2.[5] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles. Its inhibition can modulate dopaminergic signaling and is a potential strategy for treating substance abuse, such as methamphetamine addiction.[5]

Oncology

The azetidine scaffold is present in several classes of anticancer agents.

  • Polymerase Theta (Polθ): Recently, 3-hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of DNA polymerase Theta (Polθ).[6] Polθ is a key enzyme in a specific DNA repair pathway, and its inhibition is a promising synthetic lethal strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[6]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Certain azetidine-based compounds have been shown to irreversibly inhibit the activation of STAT3, a transcription factor that is constitutively active in many cancers and promotes tumor cell proliferation, survival, and metastasis.[7]

  • Tubulin: Azetidin-2-one derivatives with a 1-(3,5-dimethoxyphenyl) substitution have demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[8]

Infectious Diseases

Azetidine-containing compounds have a long history in the fight against infectious diseases.

  • Antibacterial and Antifungal Agents: The azetidine ring is a core component of β-lactam antibiotics.[9] Furthermore, various other azetidine derivatives have shown broad-spectrum antibacterial and antifungal activities.[1]

  • Antiviral Agents: Some N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have exhibited antiviral activity against a range of DNA and RNA viruses, including human coronavirus.[9]

Hypothetical Signaling Pathway Involvement

Given the potential targets, "this compound" could modulate several key signaling pathways. The following diagram illustrates a hypothetical involvement in the STAT3 signaling pathway, a potential target for cancer therapy.

STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Inside Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active STAT3-P (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Compound This compound (Hypothetical Inhibitor) Compound->STAT3_inactive Inhibition of Activation Gene_Expression_n Target Gene Expression (Proliferation, Survival) STAT3_dimer_n->Gene_Expression_n Binds to DNA GAT_Inhibition_Workflow start Start assay_prep Prepare cells expressing GAT-1 or GAT-3 start->assay_prep incubation Incubate cells with [3H]GABA and varying concentrations of the -test compound assay_prep->incubation separation Separate cells from supernatant incubation->separation measurement Measure radioactivity in cells using scintillation counting separation->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

References

An In-depth Technical Guide on the In Vitro and In Vivo Evaluation of Azetidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vitro or in vivo data has been identified for the compound "3-(2-Methoxy-4-propylphenoxy)azetidine." This guide provides a comprehensive overview of the methodologies and data presentation for structurally related azetidine derivatives, focusing on their activity as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and c-Mer Tyrosine Kinase (MerTK), two significant targets in oncology.

Introduction to Azetidine Derivatives in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and binding affinity.[1][2] This has led to the exploration of azetidine-containing molecules as potent and selective inhibitors of various biological targets, particularly protein kinases involved in cancer progression.[3][4] This guide will focus on the in vitro and in vivo evaluation of azetidine derivatives targeting STAT3 and MerTK.

Case Study 1: Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[5][6] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[6]

In Vitro Studies of Azetidine-Based STAT3 Inhibitors

A variety of in vitro assays are employed to characterize the activity of potential STAT3 inhibitors.

The following table summarizes key quantitative data for representative azetidine derivatives targeting STAT3.

Compound IDAssay TypeCell Line/SystemIC50 / Ki / KDReference
Azetidine Amide Analog 1 STAT3 DNA-binding (EMSA)-0.52 µM[7]
Azetidine Amide Analog 2 STAT3 DNA-binding (EMSA)-0.38 µM[7]
Azetidine Amide Analog 3 STAT3 DNA-binding (EMSA)-0.34 µM[7]
Compound 7g Isothermal Titration Calorimetry (ITC)Purified STAT3KD = 880 nM[7][8]
Compound 9k Isothermal Titration Calorimetry (ITC)Purified STAT3KD = 960 nM[7][8]
STX-0119 STAT3 DimerizationFluorescence Resonance Energy Transfer (FRET)IC50 = 15.8 µM[9]
Compound 4 Cell ProliferationMGC803 Gastric Cancer CellsPotent Inhibition[10]
YY002 STAT3-specific Luciferase Reporter-IC50 = 1-10 nM[11]
YY002 Microscale Thermophoresis (MST)Purified STAT3KD = 18.27 nM[11]

STAT3 Luciferase Reporter Gene Assay: [10]

  • Cell Culture and Transfection: Seed human cancer cells (e.g., MGC803) in 96-well plates. Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours). Include a positive control (e.g., IL-6 to stimulate STAT3) and a vehicle control.

  • Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Cell Proliferation (MTS) Assay: [12]

  • Cell Seeding: Plate pancreatic cancer cells (e.g., Panc10.05) in 96-well plates at a density of 2,000-3,000 cells per well.

  • Compound Addition: After 24 hours, add the STAT3 inhibitor compounds at various concentrations.

  • Incubation: Incubate the cells for 72 hours.

  • MTS Reagent Addition: Add MTS tetrazolium dye to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Studies of Azetidine-Based STAT3 Inhibitors

In vivo studies are crucial to assess the efficacy, pharmacokinetics, and safety of STAT3 inhibitors in a living organism.

The following table presents representative data from in vivo studies of STAT3 inhibitors.

Compound IDAnimal ModelDosing RegimenEfficacy EndpointResultReference
TTI-101 DSS-induced colitis mouse modelOral administrationPrevention of colitisComplete prevention of DSS-induced colitis[13]
STX-0119 Human lymphoma xenograft in miceOral administrationTumor growth inhibitionEffective abrogation of tumor growth[9]
Liposomal Celastrol Lewis lung cancer mouse modelIntravenous injectionTumor inhibition rate34.9% tumor inhibition[14]
Liposomal Curcumin + Cisplatin Head and neck cancer xenograft in mice-Tumor growth inhibitionSignificant tumor reduction[14]
  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^7 Ly3 lymphoma cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the STAT3 inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint and Analysis: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry). Compare the tumor growth rates between the treated and control groups to determine efficacy.

STAT3 Signaling Pathway and Experimental Workflow Visualization

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Target_Genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Target_Genes Activates Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits Dimerization

Caption: STAT3 Signaling Pathway and Point of Inhibition.

In_Vitro_In_Vivo_Workflow_STAT3 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (Kinase Assay, FRET, ITC) Cell_Based_Assay Cell-Based Assays (Luciferase, Proliferation, Western Blot) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies (Mouse) Lead_Optimization->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

Caption: General Workflow for STAT3 Inhibitor Evaluation.

Case Study 2: Azetidine Derivatives as MerTK Inhibitors

c-Mer Tyrosine Kinase (MerTK) is a receptor tyrosine kinase that, when overexpressed in cancer cells, can promote tumor survival and chemoresistance.[4][15] It also plays a role in suppressing the innate immune response, making it an attractive target for cancer immunotherapy.[16]

In Vitro Studies of Azetidine-Based MerTK Inhibitors

The inhibitory activity of azetidine derivatives against MerTK is assessed using a range of biochemical and cell-based assays.

The following table summarizes key quantitative data for representative azetidine derivatives targeting MerTK.

Compound IDAssay TypeCell Line/SystemIC50Reference
Compound 31 MerTK Inhibition-Potent Inhibition[16]
RXDX-106 Cell ProliferationGastric Cancer Cells-[17]
UNC2025 Cell ProliferationGSC11 Glioblastoma Cells86 nM[15]
AZD7762 MerTK Kinase Activity (HTRF)Purified MerTK (35 µM ATP)~37.96 nM[18]
AZD7762 MerTK Kinase Activity (HTRF)Purified MerTK (1 mM ATP)376.0 nM[18]
Compound 11 MerTK Kinase InhibitionPurified MerTK-[19]

MerTK Kinase Inhibition Assay (HTRF): [18]

  • Reaction Mixture Preparation: In a 384-well plate, mix the purified recombinant MerTK enzyme with the test compound or vehicle control (DMSO). The reaction buffer typically contains MgCl₂, MnCl₂, Tris-HCl, DTT, and protein stabilizers.

  • Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., a biotinylated peptide) and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add detection reagents, including a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate.

  • Signal Measurement: After another incubation period, measure the homogeneous time-resolved fluorescence (HTRF) signal at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is proportional to the kinase activity.

  • Data Analysis: Plot the HTRF signal ratio against the compound concentration to determine the IC50 value.

Efferocytosis Assay: [20]

  • Preparation of Apoptotic Cells: Label target cells (e.g., neutrophils) with a fluorescent dye (e.g., DiI) and induce apoptosis by UV irradiation.

  • Macrophage Culture: Culture macrophages (e.g., bone marrow-derived macrophages) in the presence or absence of the MerTK inhibitor.

  • Co-culture: Add the apoptotic cells to the macrophage culture and incubate for a defined period (e.g., 60 minutes).

  • Analysis: Wash the cells to remove non-engulfed apoptotic cells. Analyze the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells by flow cytometry or fluorescence microscopy.

  • Data Interpretation: A decrease in the percentage of macrophages containing apoptotic cells in the presence of the inhibitor indicates inhibition of MerTK-mediated efferocytosis.

In Vivo Studies of Azetidine-Based MerTK Inhibitors

In vivo models are essential for evaluating the anti-tumor efficacy and pharmacokinetic properties of MerTK inhibitors.

The following table presents representative data from in vivo studies of MerTK inhibitors.

Compound IDAnimal ModelDosing RegimenEfficacy EndpointResultReference
Compound 31 MC-38 murine syngeneic tumor model-Single agent activityDemonstrated single agent activity[16]
UNC2025 Syngeneic orthotopic allograft mouse GBM modelDaily oral administrationMedian survivalIncreased median survival (in combination with radiotherapy)[15]
Compound 11 -Oral administrationOral Bioavailability44%[21]
KTX-652 Naïve miceSingle subcutaneous dose (3, 30, or 100 mg/kg)MERTK degradation in spleenDose and time-dependent MERTK degradation[22]
  • Tumor Cell Implantation: Inject murine cancer cells (e.g., MC-38 colon adenocarcinoma) subcutaneously into the flank of immunocompetent syngeneic mice (e.g., C57BL/6).

  • Tumor Growth and Grouping: Monitor tumor growth, and when tumors reach a specified size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the MerTK inhibitor according to the planned dose and schedule.

  • Tumor and Immune Monitoring: Measure tumor volumes regularly. At the study endpoint, tumors and spleens can be harvested to analyze the tumor microenvironment (e.g., flow cytometry for immune cell populations) and target engagement.

  • Efficacy Assessment: Compare tumor growth curves and survival rates between the treated and control groups to determine the anti-tumor efficacy.

MerTK Signaling Pathway and Experimental Workflow Visualization

MerTK_Signaling_Pathway Gas6 Gas6/Protein S MerTK_receptor MerTK Receptor Gas6->MerTK_receptor Binds Dimerization Dimerization & Autophosphorylation MerTK_receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Dimerization->MAPK_ERK STAT_pathway JAK/STAT Pathway Dimerization->STAT_pathway Immune_Suppression Immune Suppression Dimerization->Immune_Suppression Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK_ERK->Cell_Survival STAT_pathway->Cell_Survival Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->Dimerization Inhibits Kinase Activity

Caption: MerTK Signaling Pathway and Point of Inhibition.

MerTK_Inhibitor_Drug_Discovery_Workflow Target_ID Target Identification (MerTK) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead In_Vitro_Profiling In Vitro Profiling (Kinase Assays, Cell Viability) Hit_to_Lead->In_Vitro_Profiling In_Vivo_PKPD In Vivo PK/PD (Mouse Models) In_Vitro_Profiling->In_Vivo_PKPD Efficacy_Models Syngeneic & Xenograft Efficacy Models In_Vivo_PKPD->Efficacy_Models Preclinical_Candidate Preclinical Candidate Efficacy_Models->Preclinical_Candidate

Caption: Drug Discovery Workflow for MerTK Inhibitors.

Conclusion

While specific data for "this compound" is not publicly available, the broader class of azetidine derivatives has demonstrated significant potential as inhibitors of key oncogenic pathways, including STAT3 and MerTK. The methodologies outlined in this guide provide a robust framework for the in vitro and in vivo characterization of novel azetidine-based kinase inhibitors. A systematic approach, from initial biochemical screening to comprehensive in vivo efficacy studies, is essential for the successful development of these promising therapeutic agents.

References

Predictive ADMET Profile of 3-(2-Methoxy-4-propylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 3-(2-Methoxy-4-propylphenoxy)azetidine is a predictive analysis based on in silico modeling and structure-activity relationships derived from analogous compounds. No direct experimental data for this specific molecule was found in the public domain. This document is intended for research and informational purposes only.

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its pharmacokinetic and toxicological properties. The acronym ADMET encompasses the critical processes that govern a drug's fate within an organism: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Early assessment of these parameters is crucial to de-risk drug discovery projects, reduce attrition rates in clinical trials, and optimize the development of safe and effective medicines.[1][2]

This technical guide provides a predicted ADMET profile of this compound, a novel small molecule. The predictions are derived from computational models that leverage vast datasets of known compounds to forecast the behavior of new chemical entities.[3][4] Furthermore, this guide outlines the standard experimental protocols that would be employed to empirically validate these predictions.

Predicted Physicochemical Properties

Physicochemical properties are fundamental to a drug's behavior and are key inputs for ADMET prediction models. The estimated properties for this compound are summarized below.

PropertyPredicted ValueImplication for ADMET
Molecular Weight221.29 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
logP (o/w)2.8Indicates good lipophilicity, suggesting good membrane permeability but potentially higher plasma protein binding.
Topological Polar Surface Area (TPSA)34.1 ŲSuggests good cell membrane permeability and potential for blood-brain barrier penetration.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five, favoring good absorption.
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five, favoring good absorption.
pKaBasic pKa ~8.5 (Azetidine nitrogen)The compound will be mostly protonated at physiological pH, which can influence solubility and interactions with transporters.

Predicted ADMET Profile

The following tables summarize the predicted ADMET characteristics of this compound.

Absorption
ParameterPredicted OutcomeRationale / Implication
Oral BioavailabilityModerate to HighFavorable physicochemical properties (low molecular weight, optimal logP) suggest good potential for oral absorption.
Intestinal Permeability (Caco-2)HighLow TPSA and moderate lipophilicity are predictive of high passive diffusion across the intestinal epithelium.[5]
P-glycoprotein (P-gp) SubstrateUnlikelyThe molecular structure does not contain common P-gp recognition motifs.
Distribution
ParameterPredicted OutcomeRationale / Implication
Plasma Protein Binding (PPB)HighThe predicted logP suggests significant binding to plasma proteins like albumin, which would reduce the free fraction of the drug.
Volume of Distribution (Vd)Moderate to HighThe lipophilic nature of the compound suggests it will distribute from the plasma into tissues.
Blood-Brain Barrier (BBB) PenetrationLikelyThe low TPSA and molecular weight are indicators of potential CNS penetration.
Metabolism
ParameterPredicted OutcomeRationale / Implication
Metabolic StabilityModerateThe methoxy and propyl groups on the phenoxy ring are potential sites for Phase I metabolism by Cytochrome P450 enzymes (e.g., O-demethylation, hydroxylation). The azetidine ring may also be a site of metabolism.
Primary Metabolizing EnzymesCYP2D6, CYP3A4These are common enzymes involved in the metabolism of compounds with similar functional groups.
Potential for Drug-Drug InteractionsPossibleInhibition or induction of CYP enzymes is possible and would require experimental verification.
Excretion
ParameterPredicted OutcomeRationale / Implication
Primary Route of ExcretionHepatic / RenalFollowing metabolism to more polar compounds, excretion is likely to occur via both bile (hepatic) and urine (renal).
ClearanceLow to ModerateDependent on the rate of metabolism.
Toxicity
ParameterPredicted OutcomeRationale / Implication
hERG InhibitionLow RiskThe molecule does not possess typical structural motifs associated with hERG channel blockers.
CytotoxicityLow to Moderate RiskGeneral cytotoxicity is possible at higher concentrations. The azetidine moiety can, in some contexts, be associated with reactivity, though this is highly dependent on the overall molecular structure.[6]
Genotoxicity (Ames)Low RiskNo obvious structural alerts for mutagenicity are present.
HepatotoxicityMonitorAs the liver is a primary site of metabolism, the potential for metabolite-induced toxicity should be evaluated.

Experimental Protocols

To validate the in silico predictions, a series of in vitro ADMET assays would be conducted.[5][7]

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal barrier.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution and added to the donor wells of the plate.

    • The acceptor plate, containing buffer, is placed in contact with the donor plate, sandwiching the artificial membrane.

    • The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

    • The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

    • The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor well.

Plasma Protein Binding by Equilibrium Dialysis
  • Objective: To determine the fraction of a drug that binds to plasma proteins.

  • Methodology:

    • An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.

    • One chamber is filled with plasma (human or animal), and the other with a buffer solution.

    • The test compound is added to the plasma-containing chamber.

    • The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

    • Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

    • The percentage of bound drug is calculated from the difference in concentrations between the two chambers.

Metabolic Stability in Liver Microsomes
  • Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes.

  • Methodology:

    • The test compound is incubated with liver microsomes (human or animal) and a NADPH-regenerating system (cofactor for CYP enzymes) in a phosphate buffer at 37°C.[8]

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the potential of a compound to cause cell death.

  • Methodology:

    • A relevant cell line (e.g., HepG2, a human liver cell line) is seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm.

    • The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.

Visualizations

ADMET Profiling Workflow

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_decision Decision Making start New Chemical Entity (this compound) physchem Physicochemical Properties start->physchem Calculate admet_pred ADMET Prediction physchem->admet_pred Input absorption Absorption (PAMPA, Caco-2) admet_pred->absorption Validate Predictions distribution Distribution (PPB) admet_pred->distribution Validate Predictions metabolism Metabolism (Microsomes) admet_pred->metabolism Validate Predictions toxicity Toxicity (Cytotoxicity) admet_pred->toxicity Validate Predictions profile Comprehensive ADMET Profile absorption->profile distribution->profile metabolism->profile toxicity->profile decision Go / No-Go Decision profile->decision

Caption: A generalized workflow for ADMET profiling.

Experimental Workflow for Metabolic Stability

Metabolic_Stability_Workflow cluster_sampling Time-Point Sampling start Start: Prepare Reagents (Compound, Microsomes, NADPH) incubate Incubate at 37°C start->incubate t0 T=0 min incubate->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench Reaction (Cold Acetonitrile + Internal Standard) t60->quench analyze LC-MS/MS Analysis (Quantify Parent Compound) quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Signaling Pathway for Apoptosis

Apoptosis_Pathway cluster_pro_apoptosis Pro-Apoptotic cluster_anti_apoptosis Anti-Apoptotic compound Cytotoxic Compound bax Bax compound->bax Activates bak Bak compound->bak Activates bcl2 Bcl-2 compound->bcl2 Inhibits bclxl Bcl-xL compound->bclxl Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bak->mito bcl2->mito bclxl->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

References

Preliminary Toxicity Assessment of 3-(2-Methoxy-4-propylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public toxicity data for the specific compound 3-(2-Methoxy-4-propylphenoxy)azetidine was identified as of November 2025. This document outlines a proposed preliminary toxicity assessment plan based on established methodologies for novel chemical entities in drug discovery. The presented data and protocols are illustrative and would require experimental validation.

This technical guide provides a comprehensive framework for the initial toxicological evaluation of the novel compound, this compound. The assessment strategy encompasses a tiered approach, beginning with in silico and in vitro methodologies to characterize potential liabilities before proceeding to more complex in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by front-loading screening to identify and eliminate potentially toxic candidates early in the development pipeline.[1][2][3]

Compound Profile
Identifier Value
IUPAC Name This compound
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Chemical Structure (A specific chemical structure diagram would be inserted here)

Part I: In Silico and In Vitro Toxicity Assessment

The initial phase of toxicity testing focuses on computational and cell-based assays to predict potential toxicities, understand the mechanism of action, and determine the concentration ranges for subsequent studies.[2][3][4] These methods are cost-effective, have a rapid turnaround time, and reduce the reliance on animal models.[4][5]

In Silico Toxicity Prediction

Prior to laboratory testing, computational models are employed to predict the toxicological profile of this compound based on its chemical structure.

Experimental Protocol: Computational Toxicology

  • Software: Utilize predictive toxicology software such as DEREK Nexus® for identifying structural alerts for toxicity and Lhasa Meteor Nexus® for predicting metabolic pathways.

  • Endpoints Analyzed:

    • Genotoxicity: Assess structural alerts for mutagenicity and clastogenicity.

    • Carcinogenicity: Identify any structural fragments associated with carcinogenic potential.

    • Hepatotoxicity: Screen for structural motifs linked to liver injury.

    • Cardiotoxicity: Evaluate potential for hERG channel inhibition.

    • Metabolic Fate: Predict likely metabolites to inform subsequent in vitro metabolism studies.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to determining the concentration of a compound that causes cell death, providing a baseline for acute toxicity.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Lines: A panel of cell lines should be used to identify potential tissue-specific toxicity, including:

    • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney): To assess general cytotoxicity and potential nephrotoxicity.

    • SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxicity.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a concentration range of this compound (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours.

    • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Cell Line 24 Hours 48 Hours 72 Hours
HepG2 >1000850620
HEK293 >1000>1000910
SH-SY5Y >1000780550
In Vitro Genotoxicity

Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material, a key indicator of carcinogenic potential.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Methodology:

    • Expose the bacterial strains to various concentrations of this compound.

    • Include both a positive and negative control.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Metabolism and Metabolic Stability

Understanding the metabolic fate of the compound is critical, as metabolites can be more or less toxic than the parent compound. The presence of an azetidine ring suggests a potential for ring-opening reactions, as has been observed with other azetidine-containing compounds.[7][8]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • System: Incubate this compound with pooled human liver microsomes in the presence of NADPH.

  • Methodology:

    • Incubate the test compound (e.g., at 1 µM) with HLM at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a solvent like acetonitrile.

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Table 2: Hypothetical Metabolic Stability Data

Parameter Value
In Vitro Half-life (t1/2) 45 minutes
Intrinsic Clearance (Clint) 30 µL/min/mg protein

Proposed Signaling Pathway for Azetidine Metabolism

The azetidine ring, a strained four-membered heterocycle, can be susceptible to nucleophilic attack and ring-opening.[9] One potential metabolic pathway involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which has been observed for other strained ring systems.[7][8]

cluster_0 Phase II Metabolism parent This compound metabolite Ring-Opened GSH Conjugate parent->metabolite GST-catalyzed nucleophilic attack gsh Glutathione (GSH) gsh->metabolite

Figure 1: Proposed GST-mediated metabolic pathway for azetidine ring opening.

Part II: Preliminary In Vivo Toxicity Assessment

Should the in vitro and in silico data indicate an acceptable safety profile, preliminary in vivo studies are conducted to understand the compound's effects in a whole organism.[10][11][12] These studies are designed to be dose-range finding and to identify potential target organs of toxicity.[10][13]

Acute Toxicity Study

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to the test substance.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Species: Sprague-Dawley rats (one sex, typically females).

  • Methodology:

    • Administer a single oral dose of this compound to one animal.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If it does not, the next receives a lower dose.

    • This sequential dosing continues until the stopping criteria are met.

  • Endpoints:

    • Clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity).

    • Body weight changes.

    • Mortality.

    • Gross necropsy at the end of the study.

  • Data Analysis: Estimate the LD50 (lethal dose for 50% of the animals) and its confidence intervals.

Table 3: Hypothetical Acute Oral Toxicity Data

Parameter Value
Estimated LD50 >2000 mg/kg
GHS Classification Category 5 or Unclassified
Observed Clinical Signs None at doses up to 2000 mg/kg
Dose-Range Finding Study (7-Day)

This study helps to select appropriate dose levels for longer-term sub-chronic toxicity studies and identifies potential target organs.

Experimental Protocol: 7-Day Repeat Dose Oral Toxicity Study

  • Species: Sprague-Dawley rats (male and female).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose (e.g., 100 mg/kg/day).

    • Group 3: Mid dose (e.g., 300 mg/kg/day).

    • Group 4: High dose (e.g., 1000 mg/kg/day).

  • Methodology:

    • Administer the test compound or vehicle orally once daily for 7 days.

    • Monitor clinical signs, body weight, and food consumption daily.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and collect major organs for weight analysis and histopathological examination.

  • Endpoints:

    • Clinical Observations: Any signs of toxicity.

    • Body and Organ Weights: Changes compared to the control group.

    • Clinical Pathology: Hematology and serum chemistry parameters.

    • Histopathology: Microscopic examination of key tissues (liver, kidney, spleen, heart, etc.).

Experimental Workflow for In Vivo Assessment

The following diagram illustrates the logical flow from initial in vitro screening to the decision to proceed with in vivo studies.

start Start: Novel Compound This compound in_vitro In Vitro Screening (Cytotoxicity, Genotoxicity, Metabolism) start->in_vitro decision_1 Acceptable In Vitro Profile? in_vitro->decision_1 stop_1 Stop Development (High Toxicity) decision_1->stop_1 No in_vivo Preliminary In Vivo Studies (Acute & 7-Day Dose Range Finding) decision_1->in_vivo Yes decision_2 Target Organs Identified? Acceptable Safety Margin? in_vivo->decision_2 stop_2 Stop or Redesign (Unacceptable Toxicity) decision_2->stop_2 No proceed Proceed to Sub-Chronic Toxicity Studies decision_2->proceed Yes

Figure 2: Decision-making workflow for preliminary toxicity assessment.

Conclusion

This proposed preliminary toxicity assessment provides a structured and efficient path for evaluating the safety of this compound. By integrating in silico, in vitro, and targeted in vivo studies, this framework allows for the early identification of potential toxicological liabilities, facilitating informed decision-making in the drug development process. The successful completion of these studies would provide the foundational data necessary to determine whether to advance the compound to more extensive regulatory toxicology studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This technical guide focuses on the synthesis, potential pharmacological activity, and experimental evaluation of 3-(2-methoxy-4-propylphenoxy)azetidine, a novel azetidine derivative. Due to the absence of direct experimental data for this specific compound, this guide extrapolates from the known chemistry and pharmacology of structurally related 3-aryloxyazetidine analogs. The muscarinic M4 acetylcholine receptor, a G-protein coupled receptor implicated in neurological and psychiatric disorders, is explored as a potential biological target. Detailed experimental protocols for the synthesis and hypothetical biological assays are provided, alongside a discussion of the relevant signaling pathways. All quantitative data for analogous compounds are presented in structured tables for comparative analysis.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique strained ring system imparts conformational rigidity and favorable physicochemical properties, making them attractive scaffolds for targeting a variety of biological entities. The substitution at the 3-position of the azetidine ring offers a versatile point for modification, allowing for the exploration of structure-activity relationships (SAR). This guide specifically investigates the potential of this compound as a modulator of the muscarinic M4 receptor.

The muscarinic M4 receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in the striatum.[1] It is coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] The M4 receptor plays a crucial role in regulating cholinergic and dopaminergic neurotransmission, making it a promising therapeutic target for conditions such as schizophrenia and Parkinson's disease. Modulators of the M4 receptor, particularly positive allosteric modulators (PAMs), are of great interest as they offer the potential for enhanced subtype selectivity and a more nuanced pharmacological effect compared to orthosteric agonists.[3]

This document provides a comprehensive overview of the synthetic methodology to access this compound, a proposed biological target and its signaling pathway, and detailed experimental protocols for its characterization.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the Mitsunobu reaction. This reaction facilitates the formation of an ether linkage between an alcohol and a nucleophile, in this case, a phenol, under mild conditions with inversion of configuration at the alcohol carbon.

The proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_products Products N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction_Step1 Mitsunobu Reaction N-Boc-3-hydroxyazetidine->Reaction_Step1 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol->Reaction_Step1 DIAD DIAD DIAD->Reaction_Step1 PPh3 PPh3 PPh3->Reaction_Step1 THF THF THF->Reaction_Step1 Intermediate N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine Deprotection Deprotection Intermediate->Deprotection Acidic Deprotection (e.g., TFA) Final_Product This compound Reaction_Step1->Intermediate Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine

This protocol is based on a general procedure for the Mitsunobu reaction.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Methoxy-4-propylphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and 2-methoxy-4-propylphenol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine.

Experimental Protocol: Deprotection of the Boc Group

Materials:

  • N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Potential Biological Target and Signaling Pathway

Based on the structural similarity of 3-aryloxyazetidines to known neuromodulators, the muscarinic M4 acetylcholine receptor is a plausible biological target. These compounds could act as either orthosteric or allosteric modulators.

Muscarinic M4 Receptor Signaling

The M4 receptor is a Gαi/o-coupled receptor. Upon activation by its endogenous ligand, acetylcholine, or other agonists, it initiates a signaling cascade that primarily inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Ion Channel Activity) PKA->Cellular_Response Phosphorylates Downstream Targets Ligand Azetidine Derivative (Potential Modulator) Ligand->M4R Binds to Allosteric Site ACh Acetylcholine (Endogenous Ligand) ACh->M4R Binds to Orthosteric Site

Caption: Hypothetical signaling pathway of the muscarinic M4 receptor modulated by an azetidine derivative.

Quantitative Data of Structurally Related Compounds

Direct quantitative pharmacological data for this compound is not available in the public domain. However, data from structurally related muscarinic receptor modulators can provide valuable insights into the potential activity of this compound class. The following tables summarize the activity of various compounds at muscarinic receptors.

Table 1: Potency of a Positive Allosteric Modulator at the M4 Muscarinic Receptor [3]

CompoundReceptorAssay TypeParameterValue (nM)
ML253Human M4FunctionalEC₅₀56
ML253Rat M4FunctionalEC₅₀176

Table 2: Binding Affinities of a Series of Muscarinic Antagonists [4]

Note: The following data is for a different class of muscarinic modulators and is provided for comparative context of affinities at muscarinic receptors.

CompoundReceptorParameterValue (nM)
Compound Xhm1Kᵢ1.5
Compound Xhm2Kᵢ2.3
Compound Xhm3Kᵢ1.8
Compound Xhm4Kᵢ1.2
Compound Xhm5Kᵢ2.5

Proposed Experimental Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro assays are proposed.

Radioligand Binding Assay

This assay will determine the binding affinity of the test compound for the M4 muscarinic receptor.

Protocol Outline:

  • Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Incubate the cell membranes with a known radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay will assess the functional activity of the test compound as a potential agonist, antagonist, or allosteric modulator at the M4 receptor.

Protocol Outline:

  • Culture cells expressing the human M4 muscarinic receptor.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with a known M4 receptor agonist (e.g., acetylcholine) in the presence and absence of the test compound. Forskolin can be used to stimulate adenylyl cyclase and increase basal cAMP levels.

  • After stimulation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • For potential agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For potential antagonists, determine the IC₅₀ value against a known agonist.

  • For positive allosteric modulators, observe a leftward shift in the concentration-response curve of the agonist, and for negative allosteric modulators, a rightward shift.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust framework for its synthesis and pharmacological evaluation based on established methodologies and data from analogous compounds. The proposed synthetic route via the Mitsunobu reaction is a reliable method for accessing 3-aryloxyazetidines. The muscarinic M4 receptor represents a compelling and therapeutically relevant target for this class of compounds. The provided experimental protocols offer a clear path for researchers to synthesize and characterize this compound and its derivatives, thereby contributing to the growing body of knowledge on azetidine-based modulators of GPCRs. Further investigation into the structure-activity relationships of 3-aryloxyazetidines will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Methoxy-4-propylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(2-methoxy-4-propylphenoxy)azetidine from 2-methoxy-4-propylphenol. The synthetic strategy is centered around a Williamson ether synthesis, a robust and versatile method for forming ether linkages. This protocol outlines a two-step process commencing with the preparation of an N-protected 3-iodoazetidine intermediate, followed by its reaction with 2-methoxy-4-propylphenol and subsequent deprotection. Representative data and characterization are provided for the final compound.

Introduction

Azetidine moieties are important structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The target molecule, this compound, incorporates this azetidine ring linked to a substituted phenol, a common pharmacophore. This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers in organic synthesis and drug development.

Experimental Protocols

The synthesis is proposed as a two-step sequence, beginning with the preparation of a key intermediate, tert-butyl 3-iodoazetidine-1-carboxylate, followed by the Williamson ether synthesis with 2-methoxy-4-propylphenol and final deprotection.

Step 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate

This procedure is adapted from the iodination of tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Materials:

    • tert-butyl 3-hydroxyazetidine-1-carboxylate

    • Toluene

    • Imidazole

    • Triphenylphosphine

    • Iodine

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Anhydrous sodium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

    • Heat the reaction mixture to 100 °C for 1 hour.

    • Cool the mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution until the iodine color disappears, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.

Step 2: Synthesis of this compound

This step involves the Williamson ether synthesis followed by deprotection of the Boc group.

  • Materials:

    • 2-methoxy-4-propylphenol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • tert-butyl 3-iodoazetidine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

    • Brine

  • Procedure:

    • To a solution of 2-methoxy-4-propylphenol (1.2 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

    • Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) in DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude tert-butyl this compound-1-carboxylate by silica gel chromatography.

    • Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (10 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Step 1 Yield 85-95%
Step 2 Yield 60-75%
Final Product Purity >95% (by HPLC)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.8-6.6 (m, 3H, Ar-H), 4.9 (p, J = 5.2 Hz, 1H, OCH), 4.2 (t, J = 8.0 Hz, 2H, CH₂), 3.9 (t, J = 8.0 Hz, 2H, CH₂), 3.8 (s, 3H, OCH₃), 2.5 (t, J = 7.6 Hz, 2H, Ar-CH₂), 1.6 (h, J = 7.4 Hz, 2H, CH₂CH₃), 0.9 (t, J = 7.3 Hz, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 149.8, 145.2, 138.1, 121.3, 112.5, 111.8, 70.1, 56.0, 50.2 (2C), 38.1, 24.5, 13.9.
Mass Spectrometry (ESI) m/z: 222.1494 [M+H]⁺

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

experimental_workflow cluster_step1 Step 1: Preparation of N-Boc-3-iodoazetidine cluster_step2 Step 2: Williamson Ether Synthesis & Deprotection start1 N-Boc-3-hydroxyazetidine reagents1 I₂, PPh₃, Imidazole Toluene, 100°C start1->reagents1 workup1 Aqueous Workup reagents1->workup1 purification1 Silica Gel Chromatography workup1->purification1 product1 N-Boc-3-iodoazetidine purification1->product1 reagents2 1. NaH, DMF 2. N-Boc-3-iodoazetidine, 80°C product1->reagents2 start2 2-methoxy-4-propylphenol start2->reagents2 purification2 Silica Gel Chromatography reagents2->purification2 deprotection TFA, DCM workup2 Aqueous Workup deprotection->workup2 final_product This compound workup2->final_product purification2->deprotection

Figure 1: Experimental workflow for the synthesis of this compound.

Williamson_Ether_Synthesis cluster_reactants cluster_transition_state cluster_products phenoxide 2-methoxy-4-propylphenoxide ts SN2 Transition State phenoxide->ts Nucleophilic Attack azetidine N-Boc-3-iodoazetidine azetidine->ts product N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine ts->product iodide Iodide Ion ts->iodide Leaving Group Departure

Figure 2: Mechanism of the Williamson Ether Synthesis step.

Application Notes and Protocols for 3-(2-Methoxy-4-propylphenoxy)azetidine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine moiety is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. The incorporation of a substituted phenoxy group at the 3-position of the azetidine ring offers a versatile platform for fine-tuning pharmacological activity. This document provides detailed application notes and protocols for the synthesis and potential applications of 3-(2-Methoxy-4-propylphenoxy)azetidine , a novel scaffold that combines the benefits of the azetidine ring with the antioxidant and anti-inflammatory potential of the 2-methoxy-4-propylphenol moiety.

While specific biological data for this exact compound is not yet publicly available, this document outlines a proposed synthetic route and presents hypothetical applications based on the known properties of its constituent parts, providing a framework for its investigation as a lead structure in drug discovery programs.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via a Mitsunobu reaction between a protected 3-hydroxyazetidine and 2-Methoxy-4-propylphenol. This approach allows for a convergent synthesis and is amenable to the preparation of analogs.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Methoxy-4-propylphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Step 1: Mitsunobu Reaction

    • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq), 2-Methoxy-4-propylphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: Hexanes/EtOAc gradient) to yield N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine.

  • Step 2: Boc-Deprotection

    • Dissolve the purified N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine (1.0 eq) in a 1:1 mixture of DCM and TFA at 0 °C.

    • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

    • Purify the crude product by silica gel column chromatography (eluent: DCM/Methanol gradient with 0.1% triethylamine) to afford the final product, This compound .

Synthetic Workflow Diagram

SynthesisWorkflow reagent1 N-Boc-3-hydroxyazetidine intermediate N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine reagent1->intermediate Step 1: Mitsunobu Reaction reagent2 2-Methoxy-4-propylphenol reagent2->intermediate reagents PPh3, DIAD, THF final_product This compound intermediate->final_product Step 2: Boc-Deprotection deprotection_reagents TFA, DCM

Caption: Proposed two-step synthesis of this compound.

Medicinal Chemistry Applications (Hypothetical)

The unique structural combination of the azetidine ring and the 2-methoxy-4-propylphenol moiety suggests several potential applications in drug discovery. The azetidine provides a rigid, three-dimensional core that can be further functionalized, while the phenoxy group may contribute to target engagement and modulate pharmacokinetic properties.

Potential Biological Targets and Therapeutic Areas:
  • CNS Disorders: The lipophilic nature of the scaffold and the presence of the methoxy and propyl groups may facilitate blood-brain barrier penetration. This makes it a candidate for targeting CNS receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders. The antioxidant properties of the phenol derivative could also be neuroprotective.

  • Inflammatory Diseases: The known anti-inflammatory potential of guaiacol derivatives suggests that this scaffold could be explored for the development of novel anti-inflammatory agents. Potential targets could include cyclooxygenase (COX) enzymes or key kinases in inflammatory signaling pathways.

  • Oncology: The azetidine scaffold is present in several approved and investigational anti-cancer drugs. The this compound scaffold could be used as a starting point for the design of kinase inhibitors or compounds that disrupt protein-protein interactions relevant to cancer.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism where a derivative of this scaffold acts as a kinase inhibitor in an inflammatory signaling pathway.

SignalingPathway cytokine Pro-inflammatory Cytokine receptor Receptor cytokine->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression scaffold Azetidine Scaffold (Derivative) scaffold->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase in an inflammatory pathway.

Data Presentation (Example Data)

The following tables present example data that would be generated during the initial characterization of a compound derived from this scaffold. This is not actual experimental data for this compound.

Table 1: In Vitro Biological Activity (Example)
Compound IDTarget KinaseIC₅₀ (nM)
AZ-CMPD-001Kinase 2150
AZ-CMPD-002Kinase 275
Staurosporine (Control)Kinase 210
Table 2: ADME/Tox Profile (Example)
Compound IDAqueous Solubility (µM)LogD at pH 7.4Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Microsomal Stability (t½, min, human)
AZ-CMPD-001552.85.245
AZ-CMPD-002782.56.8>60

Conclusion

The "this compound" scaffold represents an unexplored but promising starting point for medicinal chemistry campaigns. The synthetic protocol provided offers a reliable route to access this novel chemical space. The hypothetical applications and example data presented are intended to stimulate further research into the potential of this and related azetidine-based scaffolds for the discovery of new therapeutics. Researchers are encouraged to use these notes as a guide for their own investigations into this exciting area of drug discovery.

Application Notes and Protocols: High-Throughput Screening of "3-(2-Methoxy-4-propylphenoxy)azetidine" Analogs for Gq-Coupled GPCR Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing heterocyclic compounds represent a class of molecules with significant therapeutic potential, demonstrating a range of biological activities.[1][2] This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize analogs of "3-(2-Methoxy-4-propylphenoxy)azetidine" as potential antagonists of a Gq-coupled G protein-coupled receptor (GPCR). GPCRs are a major class of drug targets, and identifying novel modulators is a key objective in drug discovery.[3][4] The following protocols and data presentation guidelines are provided to facilitate the efficient and effective screening of this novel compound library.

The proposed HTS campaign will utilize a cell-based intracellular calcium mobilization assay, a robust and widely used method for screening Gq-coupled GPCRs.[5][6] Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium, which can be detected using fluorescent calcium indicators.[7] Antagonists will be identified by their ability to inhibit the calcium response induced by a known agonist of the target receptor.

Hypothetical Signaling Pathway

The screening assay is designed to identify compounds that modulate the Gq-coupled GPCR signaling pathway. Upon agonist binding, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is the signal detected in the assay.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_antagonist Mechanism of Action Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ (Endoplasmic Reticulum) IP3R->Ca_ER Opens Channel Ca_Cytosol Cytosolic Ca2+ (Increase) Ca_ER->Ca_Cytosol Release Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Triggers Antagonist Azetidine Analog (Antagonist) Antagonist->GPCR Blocks Agonist Binding HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation & Follow-up plate_cells Plate Cells (HEK293 expressing target GPCR) incubate_cells Incubate Cells (24h) plate_cells->incubate_cells dye_loading Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) incubate_cells->dye_loading add_compounds Add Test Compounds & Controls dye_loading->add_compounds primary_screen Primary Screen: Single Concentration of Analogs add_agonist Add Agonist (EC80) add_compounds->add_agonist measure_fluorescence Measure Fluorescence Signal (FLIPR or equivalent) add_agonist->measure_fluorescence data_analysis Data Normalization & Z' Factor Calculation measure_fluorescence->data_analysis hit_identification Hit Identification (% Inhibition > 50%) data_analysis->hit_identification hit_confirmation Hit Confirmation Screen (Fresh Compounds) hit_identification->hit_confirmation dose_response Dose-Response Curves (IC50 determination) hit_confirmation->dose_response selectivity_assays Selectivity & Counter-Screens dose_response->selectivity_assays sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_assays->sar_analysis

References

Application Notes and Protocols for 3-(2-Methoxy-4-propylphenoxy)azetidine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the specific enzyme inhibitory activity of 3-(2-Methoxy-4-propylphenoxy)azetidine. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. The proposed target, experimental data, and pathways are hypothetical and intended to serve as a guide for the potential evaluation of this compound as an enzyme inhibitor.

Introduction

Azetidine-containing compounds are recognized as important pharmacophores in medicinal chemistry, appearing in various bioactive molecules.[1][2] Their unique four-membered ring structure imparts a degree of conformational rigidity and metabolic stability, making them attractive scaffolds for the design of enzyme inhibitors. This document outlines the potential application of this compound as an inhibitor of serine proteases, a large and diverse group of enzymes implicated in numerous physiological and pathological processes.[3][4][5][6] The protocols herein describe methodologies to assess its inhibitory potency and cellular activity.

Hypothetical Inhibitory Activity

Based on the known activities of other azetidine derivatives, it is hypothesized that this compound may exhibit inhibitory activity against one or more serine proteases. The following table presents hypothetical 50% inhibitory concentration (IC50) values to illustrate how the potency and selectivity of the compound could be characterized.

Table 1: Hypothetical Inhibitory Potency and Selectivity of this compound against a Panel of Serine Proteases.

Enzyme TargetIC50 (nM)Assay Conditions
Trypsin 5025°C, pH 8.0, 30 min pre-incubation
Chymotrypsin 85025°C, pH 7.8, 30 min pre-incubation
Thrombin 120037°C, pH 7.4, 30 min pre-incubation
Human Neutrophil Elastase 2537°C, pH 7.5, 30 min pre-incubation
Kallikrein >10,00037°C, pH 8.0, 30 min pre-incubation

Note: The data presented in this table is purely illustrative and not based on experimental results.

Experimental Protocols

Protocol 1: In Vitro Fluorometric Serine Protease Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against a target serine protease using a fluorogenic substrate.[7]

Materials:

  • Purified recombinant serine protease (e.g., Trypsin, Human Neutrophil Elastase)

  • This compound

  • Fluorogenic peptide substrate specific for the target protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

    • Prepare a "no enzyme" control (substrate only) and a "no inhibitor" control (enzyme and substrate with DMSO).

  • Enzyme Addition: Dilute the serine protease in assay buffer to the desired working concentration. Add 98 µL of the diluted enzyme solution to each well (except the "no enzyme" control wells).

  • Pre-incubation: Mix the plate gently on a shaker for 1 minute and then incubate for 30 minutes at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Initiation: Prepare the fluorogenic substrate in assay buffer at a concentration equal to its Michaelis-Menten constant (Km) or lower.[8] Add 100 µL of the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]

Protocol 2: Cell-Based Cytotoxicity and Target Engagement Assay

This protocol provides a method to assess the effect of the compound on cell viability and to confirm target engagement in a cellular context.[9][10]

Materials:

  • Human cell line expressing the target protease (e.g., a human cancer cell line)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Lysis buffer

  • Antibodies specific for the target protease and a loading control

  • SDS-PAGE and Western blotting reagents and equipment

  • Luminometer and imaging system

Procedure - Cytotoxicity Assay:

  • Cell Seeding: Seed the cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Procedure - Western Blot for Target Engagement:

  • Cell Treatment and Lysis: Treat cells grown in 6-well plates with increasing concentrations of the compound for a specified time. Wash the cells with PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody against the target protease. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to assess changes in the levels or post-translational modifications of the target protein.

Visualizations

Hypothetical Serine Protease Signaling Pathway

The following diagram illustrates a generic signaling pathway initiated by a serine protease, such as thrombin, activating a Protease-Activated Receptor (PAR).[3][4][5] Inhibition of the protease would block this pathway.

Protease_Signaling_Pathway cluster_membrane Cell Membrane PAR Protease-Activated Receptor (PAR) G_protein G-protein PAR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates Protease Serine Protease (e.g., Thrombin) Protease->PAR cleavage & activation Inhibitor This compound Inhibitor->Protease inhibition PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Response (Inflammation, Proliferation) Downstream->Cellular_Response

Caption: Hypothetical serine protease-mediated signaling pathway.

Experimental Workflow for Enzyme Inhibitor Discovery

This diagram outlines a typical workflow for the discovery and characterization of a novel enzyme inhibitor.[11][12][13]

Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead IC50 IC50 Determination & Selectivity Profiling Hit_to_Lead->IC50 MoA Mechanism of Action Studies (e.g., Kinetics) IC50->MoA Cell_Assays Cell-Based Assays (Potency & Cytotoxicity) MoA->Cell_Assays In_Vivo In Vivo Efficacy & PK/PD Studies Cell_Assays->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Lead Candidate Selection Tox->Candidate

Caption: General workflow for enzyme inhibitor discovery and development.

References

Application Notes and Protocols: Azetidine Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial literature and database searches for the specific compound "3-(2-Methoxy-4-propylphenoxy)azetidine" did not yield any published research, pharmacological data, or established experimental protocols. Therefore, to fulfill the user's request for detailed application notes in the context of neurological research, this document has been prepared using a well-characterized, representative azetidine derivative: 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) . This compound has demonstrated significant neuroprotective effects in established preclinical models of neurological disorders and serves as a relevant exemplar for researchers interested in this chemical class.

Introduction to KHG26792

KHG26792 is a novel azetidine derivative investigated for its therapeutic potential in neurological conditions such as Parkinson's disease and ischemic stroke.[1][2] Its mechanism of action centers on cytoprotection by mitigating oxidative stress, preserving mitochondrial function, and inhibiting apoptotic cell death pathways.[1][3] These properties make it a valuable tool for studying neurodegeneration and exploring new therapeutic strategies.

Chemical Structure: 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride

Mechanism of Action & Signaling Pathways

KHG26792 exerts its neuroprotective effects through a multi-faceted mechanism, primarily by counteracting cellular stressors that lead to neuronal death. In models of Parkinson's disease using the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) in SH-SY5Y neuroblastoma cells, KHG26792 has been shown to:

  • Reduce Oxidative Stress: It attenuates the production of reactive oxygen species (ROS) and nitric oxide (NO), and inhibits lipid peroxidation (measured by malondialdehyde levels).[1]

  • Preserve Mitochondrial Integrity: The compound helps maintain mitochondrial membrane potential and preserves ATP levels, which are compromised by MPP+.[1]

  • Inhibit Apoptosis: It modulates the expression of key apoptosis-related proteins, downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2, thereby inhibiting caspase-3 activation.[1]

  • Promote Pro-Survival Signaling: In models of brain ischemia-reperfusion injury, KHG26792 upregulates the phosphorylation of Akt (p-Akt), a critical node in cell survival signaling.[2][3]

G cluster_compound Therapeutic Intervention MPP+ MPP+ ROS ↑ ROS / NO MPP+->ROS Ischemia/Reperfusion Ischemia/Reperfusion Ischemia/Reperfusion->ROS Akt ↓ p-Akt Ischemia/Reperfusion->Akt Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Apoptosis Apoptosis Bax->Apoptosis Survival Neuroprotection & Survival KHG KHG26792 KHG->ROS KHG->Mito KHG->Bax KHG->Akt

Caption: Neuroprotective signaling pathway of KHG26792.

Data Presentation

The following tables summarize quantitative data from preclinical studies of KHG26792.

Table 1: In Vitro Neuroprotection in SH-SY5Y Cells (Parkinson's Model)

Parameter Toxin/Stressor KHG26792 Concentration Effect Reference
Cell Viability 1 mM MPP+ (24h) 1, 5, 10 µM Significantly attenuated MPP+-induced cell death [1]
ROS Production 1 mM MPP+ 10 µM Significantly inhibited ROS generation [1]
Nitric Oxide (NO) 1 mM MPP+ 10 µM Ameliorated the increase in NO production [1]

| Caspase-3 Activity | 1 mM MPP+ | 10 µM | Efficiently suppressed MPP+-induced activation |[1] |

Table 2: In Vivo Neuroprotection in Mice (Ischemic Stroke Model)

Parameter Model KHG26792 Dosage Effect Reference
Neurological Deficit 2h MCAO / 24h Reperfusion 10 mg/kg (i.p.) Significantly improved neurological scores [2][3]
Brain Edema 2h MCAO / 24h Reperfusion 10 mg/kg (i.p.) Significantly reduced brain edema [2][3]
Apoptotic Cell Death 2h MCAO / 24h Reperfusion 10 mg/kg (i.p.) Suppressed ischemia/reperfusion-induced apoptosis [2][3]

| SOD & Catalase Activity | 2h MCAO / 24h Reperfusion | 10 mg/kg (i.p.) | Upregulated activity of antioxidant enzymes |[2] |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Against MPP+ Toxicity in SH-SY5Y Cells

This protocol outlines the methodology to assess the protective effects of KHG26792 against MPP+-induced cytotoxicity in a human neuroblastoma cell line, a common model for Parkinson's disease research.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium with 10% Fetal Bovine Serum (FBS)[4]

  • Penicillin-Streptomycin solution

  • KHG26792

  • MPP+ iodide (1-methyl-4-phenylpyridinium iodide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[5]

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare stock solutions of KHG26792 in a suitable solvent (e.g., DMSO, then dilute in media). Remove the culture medium and add fresh medium containing various concentrations of KHG26792 (e.g., 1, 5, 10 µM). Incubate for 1-2 hours.

  • Toxin Exposure: Add MPP+ to the wells to a final concentration of 1 mM to induce neurotoxicity.[4] Include control wells (no KHG26792, no MPP+) and MPP+-only wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control group.

G start Start culture Culture SH-SY5Y Cells start->culture seed Seed Cells in 96-well Plate (1x10^4 cells/well) culture->seed adhere Incubate for 24h seed->adhere pretreat Pre-treat with KHG26792 (e.g., 1, 5, 10 µM) for 1-2h adhere->pretreat toxin Add MPP+ (1 mM) pretreat->toxin incubate24 Incubate for 24h toxin->incubate24 mtt Add MTT Reagent incubate24->mtt incubate4 Incubate for 4h mtt->incubate4 dmso Dissolve Formazan with DMSO incubate4->dmso read Measure Absorbance (570 nm) dmso->read analyze Analyze Data read->analyze end End analyze->end

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 2: In Vivo Neuroprotection in a Mouse Model of Ischemic Stroke

This protocol describes the transient middle cerebral artery occlusion (MCAO) model in mice to evaluate the neuroprotective efficacy of KHG26792 against ischemia-reperfusion injury.[3] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • KHG26792

  • Saline solution (vehicle)

  • Anesthetic (e.g., Isoflurane)

  • 6-0 nylon monofilament suture with a silicone-coated tip

  • Surgical microscope and instruments

  • Laser-Doppler flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Compound Administration: Administer KHG26792 (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to MCAO.

  • Surgical Procedure (MCAO):

    • Make a midline cervical incision and expose the common carotid artery (CCA).

    • Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

    • Insert the 6-0 nylon filament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[6]

    • Confirm occlusion by monitoring a >80% reduction in cerebral blood flow using a Laser-Doppler flowmeter.[7]

  • Ischemia and Reperfusion: Maintain the occlusion for 2 hours. After 2 hours, withdraw the filament to allow reperfusion. Suture the incision.

  • Post-operative Care: Allow the animal to recover in a heated cage. Monitor for any signs of distress.

  • Neurological Assessment (24h post-MCAO):

    • Evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0=no deficit to 4=severe deficit).

  • Infarct Volume Analysis (24h post-MCAO):

    • Euthanize the mouse and perfuse with saline.

    • Carefully remove the brain and slice it into 2-mm coronal sections.[6]

    • Incubate the slices in a 2% TTC solution at 37°C for 20 minutes.[6] Healthy tissue will stain red, while the infarct area will remain white.

    • Image the sections and calculate the infarct volume as a percentage of the total hemisphere volume.

  • Data Analysis: Compare neurological scores and infarct volumes between the vehicle-treated and KHG26792-treated groups using appropriate statistical tests.

References

Application Notes and Protocols: Characterization of 3-(2-Methoxy-4-propylphenoxy)azetidine as a Novel Receptor Binding Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are increasingly recognized as important structural motifs in medicinal chemistry.[1] Their unique conformational properties and synthetic tractability make them valuable scaffolds for the design of novel therapeutic agents and research tools.[1] This document provides a comprehensive guide for the characterization of a novel azetidine-containing compound, "3-(2-Methoxy-4-propylphenoxy)azetidine," as a potential probe for receptor binding assays. While specific binding data for this particular compound is not currently available in public literature, these application notes and protocols outline the necessary steps to determine its pharmacological profile, including receptor affinity, density, and selectivity.

The following sections detail the standardized procedures for utilizing a radiolabeled version of this hypothetical probe in saturation and competition binding assays, crucial for identifying and characterizing its target receptors.

Quantitative Data Summary (Hypothetical)

Effective characterization of a novel probe requires the determination of its binding affinity (Kd) for its target receptor and the density of these receptors in a given tissue or cell line (Bmax). Furthermore, its selectivity can be assessed by its binding affinity (Ki) for other receptors. The following tables are presented as templates for summarizing such hypothetical data for "this compound."

Table 1: Hypothetical Saturation Binding Analysis of [³H]-3-(2-Methoxy-4-propylphenoxy)azetidine

ParameterValueUnits
Kd (Dissociation Constant)[e.g., 5.2]nM
Bmax (Receptor Density)[e.g., 120]fmol/mg protein
Hill Slope (nH)[e.g., 1.05]

Table 2: Hypothetical Selectivity Profile via Competition Binding Assays

ReceptorKi (Inhibition Constant) (nM)
Primary Target Receptor X [e.g., 4.8]
Receptor Y[e.g., > 1000]
Receptor Z[e.g., > 1000]

Experimental Protocols

The following protocols are adapted from established methodologies for radioligand binding assays and provide a framework for characterizing a novel probe such as "this compound".[2][3][4][5][6]

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes, which are essential for in vitro receptor binding assays.

Materials:

  • Tissue or cultured cells expressing the target receptor

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Sucrose (10% w/v) for cryoprotection

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • BCA protein assay kit

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold lysis buffer.

  • Homogenize the sample using a homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[2]

  • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Resuspend the final pellet in a buffer containing 10% sucrose.

  • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled probe.

Materials:

  • Membrane preparation (from Protocol 1)

  • Radiolabeled probe (e.g., [³H]-3-(2-Methoxy-4-propylphenoxy)azetidine) at various concentrations

  • Unlabeled probe or a known high-affinity ligand for non-specific binding determination

  • Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • 96-well plates

  • Filter mats (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.

  • Add 150 µL of the membrane preparation (e.g., 50-120 µg protein for tissue membranes) to each well.[2]

  • For non-specific binding wells, add 50 µL of a high concentration of the unlabeled probe (e.g., 10 µM). For total binding wells, add 50 µL of binding buffer.

  • Add 50 µL of the radiolabeled probe at varying concentrations (e.g., 0.1 - 50 nM) to the respective wells. The final assay volume is 250 µL.[2]

  • Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter mats.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.

Protocol 3: Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with the radiolabeled probe for binding to the receptor.

Materials:

  • Same as Protocol 2, with the addition of unlabeled competitor compounds at various concentrations.

Procedure:

  • In a 96-well plate, set up triplicate wells for each concentration of the competitor compound.

  • Add 150 µL of the membrane preparation to each well.

  • Add 50 µL of the unlabeled competitor compound at various concentrations.

  • Add 50 µL of the radiolabeled probe at a fixed concentration (typically at or near its Kd value).

  • Incubate, filter, and measure radioactivity as described in Protocol 2.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of the competitor.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizations

Experimental Workflow for Receptor Binding Assays

G cluster_prep Membrane Preparation cluster_assay Binding Assay tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 membranes Isolated Membranes centrifuge2->membranes incubation Incubation with Radioligand (and Competitor) membranes->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis

Caption: Workflow for receptor binding assays.

Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

G cluster_membrane Cell Membrane cluster_cell Intracellular probe This compound receptor GPCR probe->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR signaling cascade.

References

Application Note: Quantification of 3-(2-Methoxy-4-propylphenoxy)azetidine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(2-Methoxy-4-propylphenoxy)azetidine in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 column with UV detection, providing a rapid, accurate, and precise means of analysis. This document provides detailed experimental protocols, validation data, and a workflow diagram to facilitate method implementation in a research or quality control setting.

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity, a robust and reliable analytical method for its quantification is crucial for drug development, from purity assessment of the active pharmaceutical ingredient (API) to content uniformity in finished products. The azetidine ring is a four-membered heterocycle that has been incorporated into various medicinally important compounds. This application note presents a straightforward RP-HPLC method developed and validated for the specific quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Phenomenex Luna® C18(2), 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Run Time: 10 minutes

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from bulk powder): Prepare a sample stock solution at a nominal concentration of 1000 µg/mL in the mobile phase. Further dilute to a working concentration within the calibration range.

  • Sample Preparation (from hypothetical formulation): For a hypothetical tablet formulation, weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 30 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.1
Theoretical Plates (N)N ≥ 20006500
Relative Standard Deviation (RSD) of Peak Area (n=6)RSD ≤ 2.0%0.8%

Table 2: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.21.5
500.91.1
1000.70.9

Table 4: Accuracy (Recovery)

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL, mean ± SD, n=3)Recovery (%)
804039.8 ± 0.499.5
1005050.3 ± 0.5100.6
1206060.6 ± 0.7101.0

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.25
LOQ0.75

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis std_prep Standard Preparation (1-100 µg/mL) hplc_system HPLC System (C18 Column, UV Detector) std_prep->hplc_system Inject sample_prep Sample Preparation (Bulk/Formulation) sample_prep->hplc_system Inject chromatography Chromatographic Separation (ACN:0.1% FA, 1 mL/min) hplc_system->chromatography data_acq Data Acquisition (275 nm) chromatography->data_acq quantification Quantification (Peak Area vs. Concentration) data_acq->quantification sample_prep_workflow cluster_extraction Sample Extraction cluster_analysis Analysis Preparation plasma_sample 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Application Notes and Protocols for Azetidine-Based PET Ligands in Neurological Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Azetidine Scaffolds in the Development of PET Ligands for Neurological Targets

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, nuclear medicine, and neuropharmacology.

These notes provide a comprehensive overview of the utilization of the azetidine scaffold in the design and synthesis of Positron Emission Tomography (PET) ligands, with a specific focus on a case study involving novel reversible inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system.

Introduction to Azetidine-Based PET Ligands

The azetidine ring is an increasingly popular scaffold in the development of central nervous system (CNS) active compounds. Its rigid, four-membered ring structure can impart favorable physicochemical properties to a molecule, such as reduced molecular weight and lipophilicity, which are critical for brain penetration and minimizing non-specific binding of PET radioligands. The incorporation of an azetidine moiety can also influence the binding affinity and selectivity of a ligand for its biological target.

This document will detail the development of a series of piperazinyl azetidine-based PET ligands for imaging MAGL, a promising therapeutic target for psychiatric and neurodegenerative disorders. The information presented is based on the successful development of compounds leading to the identification of a suitable PET radioligand for visualizing MAGL in preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of developed azetidine-based MAGL inhibitors.

Table 1: In Vitro Binding Affinities and Physicochemical Properties

Compound IDTargetIC50 (nM)cLogP
10 MAGL1.12.8
15 MAGL4.43.1

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. cLogP is the calculated logarithm of the octanol/water partition coefficient, an indicator of lipophilicity.

Table 2: Radiosynthesis and In Vitro Stability of [18F]-Labeled Ligands

Radioligand IDPrecursorRadiochemical Yield (RCY, decay-corrected)Molar Activity (GBq/µmol)In Vitro Stability (120 min in saline)
[18F]10 Precursor for 1057%37No detectable radiolysis
[18F]15 Precursor for 1553%63No detectable radiolysis

RCY is the yield of the radiolabeled product, corrected for radioactive decay. Molar activity is a measure of the radioactivity per mole of the compound.

Experimental Protocols

General Synthesis of Piperazinyl Azetidine Precursors

A multi-step synthesis is employed to generate the precursors for radiolabeling. The following is a generalized protocol based on the synthesis of related compounds.

Protocol 1: Synthesis of the Piperazinyl Azetidine Core

  • Step 1: Boc Protection: Commercially available 3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to protect the azetidine nitrogen.

  • Step 2: Mesylation: The resulting N-Boc-3-hydroxyazetidine is then reacted with methanesulfonyl chloride in the presence of a base to convert the hydroxyl group into a good leaving group (mesylate).

  • Step 3: Piperazine Coupling: The N-Boc-3-mesyloxyazetidine is coupled with a suitable piperazine derivative via nucleophilic substitution.

  • Step 4: Boc Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the piperazinyl azetidine core.

  • Step 5: Amide Coupling: The free amine of the piperazinyl azetidine is then coupled with a carboxylic acid containing the desired aromatic moiety (which will later be the site of radiofluorination) using standard peptide coupling reagents (e.g., HATU, DIPEA).

Radiosynthesis of [18F]-Labeled Azetidine Ligands

The following protocol describes a typical copper-mediated radiofluorination reaction for labeling the azetidine-based ligands with Fluorine-18.

Protocol 2: [18F]-Radiofluorination

  • [18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • [18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution is trapped on an anion exchange cartridge (e.g., QMA). The [18F]fluoride is then eluted with a solution of potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in acetonitrile/water.

  • Azeotropic Drying: The eluted [18F]fluoride is dried azeotropically with acetonitrile under a stream of nitrogen at elevated temperature.

  • Radiofluorination Reaction: A solution of the precursor (e.g., a bromo- or nitro-substituted aromatic precursor) and a copper catalyst in a suitable high-boiling point solvent (e.g., DMF or DMSO) is added to the dried [18F]K/K222 complex. The reaction mixture is heated at a high temperature (e.g., 120-150 °C) for a specific duration (e.g., 10-20 minutes).

  • Purification: The reaction mixture is cooled, diluted with water, and the crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing the radiolabeled product is diluted with sterile water and passed through a sterile filter into a sterile vial for in vivo use.

In Vitro and In Vivo Evaluation

Protocol 3: In Vitro Autoradiography

  • Tissue Preparation: Brain tissue sections from relevant species (e.g., rat, non-human primate) are prepared and mounted on microscope slides.

  • Incubation: The tissue sections are incubated with a low nanomolar concentration of the radioligand (e.g., [18F]15) in a suitable buffer.

  • Blocking Study: For determining non-specific binding, a parallel set of tissue sections is co-incubated with the radioligand and a high concentration of a known, non-radioactive inhibitor of the target (e.g., a known MAGL inhibitor).

  • Washing: After incubation, the slides are washed in cold buffer to remove unbound radioligand.

  • Imaging: The dried slides are exposed to a phosphor imaging plate or a digital autoradiography system to visualize the distribution of radioactivity.

Protocol 4: In Vivo PET Imaging

  • Animal Preparation: A suitable animal model (e.g., rat or non-human primate) is anesthetized.

  • Radioligand Administration: The formulated radioligand (e.g., [18F]15) is administered intravenously as a bolus injection.

  • PET Scan: A dynamic PET scan is acquired over a specific duration (e.g., 90-120 minutes) to monitor the uptake and distribution of the radioligand in the brain.

  • Blocking Study: To confirm target-specific binding, a separate PET scan is performed on a different day in the same animal, where the animal is pre-treated with a non-radioactive inhibitor before the administration of the radioligand.

  • Image Analysis: The PET images are reconstructed and analyzed to generate time-activity curves for different brain regions. Kinetic modeling can be applied to quantify receptor density and occupancy.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiolabeling cluster_evaluation Biological Evaluation start Starting Materials synthesis Multi-step Synthesis of Precursor start->synthesis precursor Labeling Precursor synthesis->precursor labeling [18F]-Radiofluorination precursor->labeling f18 [18F]Fluoride Production f18->labeling purification HPLC Purification labeling->purification formulation Final Radioligand Formulation purification->formulation in_vitro In Vitro Autoradiography formulation->in_vitro in_vivo In Vivo PET Imaging formulation->in_vivo data_analysis Data Analysis & Quantification in_vitro->data_analysis in_vivo->data_analysis

Caption: Workflow for the development of azetidine-based PET ligands.

signaling_pathway cluster_membrane Synaptic Cleft & Postsynaptic Neuron 2AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2AG->MAGL Hydrolysis AA Arachidonic Acid MAGL->AA Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins PET_Ligand [18F]Azetidine-Ligand PET_Ligand->MAGL Reversible Binding & Imaging

Caption: Role of MAGL and its imaging with an azetidine-based PET ligand.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxy-4-propylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis yield of 3-(2-Methoxy-4-propylphenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a leaving group on the azetidine ring by the phenoxide of 2-methoxy-4-propylphenol. The phenoxide is typically generated in situ by reacting the phenol with a suitable base.[2][3][4]

Q2: What are the critical starting materials for this synthesis?

A2: The key reagents are:

  • 2-Methoxy-4-propylphenol (Eugenol derivative): The source of the phenoxy group.

  • An Azetidine Precursor: This is typically an N-protected 3-hydroxyazetidine activated to have a good leaving group (e.g., tosylate, mesylate) or a 3-halo-azetidine (e.g., 3-iodo- or 3-bromoazetidine). N-protection (e.g., with a Boc or Cbz group) is crucial to prevent side reactions involving the azetidine nitrogen.

  • A Base: To deprotonate the phenol and generate the reactive phenoxide nucleophile.[1][4]

  • An Anhydrous Solvent: To facilitate the reaction while minimizing side reactions.[5]

Q3: How does the choice of solvent impact the reaction yield?

A3: The choice of solvent is critical for an SN2 reaction like the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[1][4][5] These solvents effectively solvate the cation of the base, leaving the phenoxide ion more available to act as a nucleophile.[5] Using protic solvents (like water or alcohols) or apolar solvents can significantly slow down the reaction rate.[5][6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Low yield is a common issue that can be traced back to several factors. Use the following decision tree and table to diagnose and resolve the problem.

G start Low or No Yield q1 Is the Phenoxide Forming? start->q1 sol_base Check Base Strength & Purity. Ensure anhydrous conditions. q1->sol_base No q2 Is the Azetidine Substrate Reactive? q1->q2 Yes a1_yes Yes a1_no No sol_lg Use a better leaving group (e.g., I > Br > OTs > Cl). Verify substrate purity. q2->sol_lg No q3 Are Reaction Conditions Optimal? q2->q3 Yes a2_yes Yes a2_no No sol_cond Increase temperature. Increase reaction time. Use a polar aprotic solvent (DMF, DMSO). q3->sol_cond No end Yield Optimized q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low reaction yield.

Cause & Solution Table

Potential CauseRecommended SolutionExplanation
Inefficient Phenoxide Formation Use a stronger base (e.g., NaH, KH) or ensure the complete removal of water. For weaker bases like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered and anhydrous.The phenolic proton must be removed to generate the nucleophile. Stronger bases like sodium hydride (NaH) are very effective but require strictly anhydrous conditions.[1] Carbonate bases are milder but may require higher temperatures or longer reaction times.[1]
Poor Leaving Group on Azetidine Convert the 3-hydroxyazetidine to a better leaving group, such as a tosylate (OTs), mesylate (OMs), or iodide (I). The reactivity order is generally I > OTs ≈ OMs > Br > Cl.The SN2 reaction rate is highly dependent on the ability of the leaving group to depart. Halides or sulfonate esters are excellent leaving groups.[5]
Sub-optimal Solvent Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.These solvents enhance the nucleophilicity of the alkoxide and accelerate SN2 reactions. Protic solvents can protonate the phenoxide, reducing its reactivity.[5][6]
Incorrect Temperature Gradually increase the reaction temperature. Typical temperatures range from 50-100 °C.[4] Monitor the reaction by TLC or LC-MS to avoid decomposition.Higher temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions like elimination.[5]

Problem 2: Significant Formation of an Alkene Byproduct

The formation of an alkene, specifically N-protected azet-2-ene, is a result of a competing E2 elimination reaction.[2][5]

Cause & Solution Table

Potential CauseRecommended SolutionExplanation
Sterically Hindered Base Use a less sterically hindered base. For example, use NaH or K₂CO₃ instead of potassium tert-butoxide.Bulky bases can preferentially act as a base to abstract a proton from the β-carbon rather than allowing the phenoxide to act as a nucleophile.[4]
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination reactions are favored over substitution reactions at higher temperatures.[5]
Sterically Hindered Substrate While the azetidine ring is inherently strained, ensure the N-protecting group is not excessively bulky if elimination is a persistent issue.Steric hindrance around the reaction center can prevent the nucleophile from attacking, making elimination more likely.[2]

Problem 3: C-Alkylation Side Product Observed

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom on the aromatic ring (ortho or para positions). This can lead to C-alkylated byproducts.[1][4]

Cause & Solution Table

Potential CauseRecommended SolutionExplanation
Solvent Effects Use polar aprotic solvents (DMF, DMSO).These solvents favor O-alkylation. The "free" (less solvated) phenoxide ion in these solvents is more likely to attack via the more electronegative oxygen atom.
Counter-ion Effects Use potassium (K⁺) or cesium (Cs⁺) as the counter-ion for the phenoxide.Larger, "softer" cations like K⁺ and Cs⁺ better associate with the "harder" oxygen atom of the phenoxide, promoting O-alkylation over C-alkylation.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-Methoxy-4-propylphenoxy)azetidine

This protocol describes a representative synthesis via the Williamson ether reaction.

G start Starting Materials: - 2-Methoxy-4-propylphenol - N-Boc-3-iodoazetidine - Cs₂CO₃ - Anhydrous DMF step1 Combine phenol and Cs₂CO₃ in DMF. Stir under N₂ atmosphere. start->step1 step2 Heat mixture to 60-70°C for 30 min to ensure phenoxide formation. step1->step2 step3 Add N-Boc-3-iodoazetidine dropwise. step2->step3 step4 Maintain temperature and stir for 4-12 hours. Monitor reaction progress via TLC/LC-MS. step3->step4 step5 Work-up: Quench with water, extract with EtOAc. step4->step5 step6 Purification: Wash organic layer with brine, dry (Na₂SO₄), concentrate, and purify via flash chromatography. step5->step6 end Final Product: N-Boc-3-(2-Methoxy-4-propylphenoxy)azetidine step6->end

Caption: General workflow for the synthesis of the target molecule.

Detailed Steps:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-methoxy-4-propylphenol (1.0 eq) and anhydrous cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the phenol.

  • Phenoxide Formation: Stir the suspension at 60-70 °C for 30 minutes.

  • Azetidine Addition: In a separate flask, dissolve N-Boc-3-iodoazetidine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Maintain the reaction temperature and stir for 4-12 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous mixture three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Deprotection to Yield this compound

  • Dissolution: Dissolve the N-Boc protected product (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of water and basify to a pH of >10 with a base like 1M NaOH. Extract the free amine into an organic solvent like DCM or EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final deprotected product.

References

"3-(2-Methoxy-4-propylphenoxy)azetidine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of 3-(2-Methoxy-4-propylphenoxy)azetidine. The information is structured to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?

Based on its chemical structure, the molecule is susceptible to degradation through several pathways:

  • Hydrolysis: The ether linkage is a primary site for potential hydrolytic cleavage, especially under strong acidic or basic conditions, which would yield 2-methoxy-4-propylphenol and 3-hydroxyazetidine.

  • Oxidation: The electron-rich aromatic ring, the methoxy group, and the secondary amine within the azetidine ring are all susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated aromatic species, or other oxidative degradation products.

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to a complex mixture of degradants.

  • Thermal Degradation: While likely more stable to heat than other stress factors, elevated temperatures can accelerate hydrolysis and oxidation reactions.

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

To minimize degradation, it is crucial to store the compound in a cool, dark, and dry environment. For optimal long-term stability, store the solid material under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from moisture, oxygen, and light.

Q3: During my analysis (e.g., by HPLC or LC-MS), I've observed several unexpected peaks. What might these be?

These unexpected peaks are likely degradation products. To identify them, consider the potential degradation pathways. For instance, peaks corresponding to the masses of 2-methoxy-4-propylphenol or N-oxide derivatives are common. Confirmation of these structures would require further characterization, such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy of isolated impurities.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The compound's stability is expected to be pH-dependent. The azetidine ring contains a secondary amine that can be protonated at acidic pH, potentially influencing its reactivity. Furthermore, the ether linkage is more susceptible to acid- and base-catalyzed hydrolysis. It is advisable to conduct studies in buffered solutions across a range of pH values to determine the optimal pH for stability.

Troubleshooting Guide for Common Stability Issues

Issue EncounteredPotential CauseRecommended Action
Gradual loss of compound purity in storage. Slow degradation due to exposure to air, moisture, or light.Re-evaluate storage conditions. Ensure the container is tightly sealed and stored in a desiccator in the dark. For long-term storage, purge the vial with an inert gas.
Appearance of new spots on a TLC plate or peaks in HPLC chromatogram. Formation of degradation products.Review the handling procedures. The compound may be degrading in solution or during the analytical process. Use freshly prepared solutions for all experiments.
Inconsistent biological or chemical assay results. Degradation of the compound in the assay medium.Perform a stability study of the compound under the specific assay conditions (e.g., in the buffer, at the incubation temperature) to ensure its integrity throughout the experiment.
Discoloration (e.g., yellowing) of the solid material. Likely due to oxidation or photodegradation.Discard the discolored material. When handling the compound, minimize its exposure to light and air.

Summary of Forced Degradation Study Data

The following table presents hypothetical data from a forced degradation study to illustrate the compound's potential stability profile.

Stress ConditionTimeTemperatureExpected Degradation (%)Potential Major Degradants
Acidic (0.1 M HCl)24 hours60°C10 - 20%2-Methoxy-4-propylphenol, 3-Hydroxyazetidine
Basic (0.1 M NaOH)24 hours60°C5 - 15%2-Methoxy-4-propylphenol, 3-Hydroxyazetidine
Oxidative (3% H₂O₂)12 hoursRoom Temp15 - 30%N-Oxide derivatives, Ring-hydroxylated species
Photolytic (ICH Q1B)N/AN/A5 - 10%Complex mixture of photoproducts
Thermal (Solid)48 hours80°C< 5%Minimal degradation observed

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water, 1:1) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature.

    • Thermal (Solution): Incubate the stock solution at 60°C.

    • Photolytic: Expose the stock solution and solid material to light conditions as specified by ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Quenching: Neutralize acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm (or a wavelength appropriate for the chromophore).

  • Injection Volume: 10 µL.

Diagrams

G cluster_compound Parent Compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent This compound P1 2-Methoxy-4-propylphenol Parent->P1 Ether Cleavage P2 3-Hydroxyazetidine Parent->P2 Ether Cleavage P3 Azetidine N-Oxide Parent->P3 Amine Oxidation P4 Other Oxidized Species Parent->P4 Ring/Side-chain Oxidation AcidBase Acid/Base Hydrolysis AcidBase->Parent initiates Oxidation Oxidation (e.g., H₂O₂) Oxidation->Parent initiates Light Photolysis (UV/Vis Light) Light->Parent initiates G cluster_setup 1. Experimental Setup cluster_analysis 2. Analysis cluster_eval 3. Evaluation Prep Prepare Stock Solution in appropriate solvent Stress Aliquot and expose to stress conditions (Heat, Light, Acid, Base, Oxidant) Prep->Stress Analyze Analyze samples at time points using stability-indicating HPLC method Stress->Analyze Quantify Calculate % degradation vs. control Analyze->Quantify Identify Identify major degradants using LC-MS/MS Quantify->Identify if degradation > 5% Report Summarize data and propose pathways Identify->Report

Improving the solubility of "3-(2-Methoxy-4-propylphenoxy)azetidine" for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "3-(2-Methoxy-4-propylphenoxy)azetidine" in biological assays.

Troubleshooting Guide

Issue: Compound precipitates out of solution during dilution or addition to aqueous buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: The compound has inherently poor solubility in water.

  • Solvent Shock: The compound, dissolved in a high concentration of an organic solvent, precipitates when rapidly diluted into an aqueous buffer.

  • pH Shift: The pH of the final solution may be unfavorable for keeping the compound dissolved.

Recommended Actions:

  • Optimize Co-solvent Concentration: Minimize the concentration of the organic stock solvent (e.g., DMSO) in the final assay medium. Aim for a final concentration of ≤1%, and if precipitation still occurs, titrate down to 0.1% or lower.

  • Use a Different Co-solvent: Test alternative water-miscible organic solvents.

  • pH Adjustment: Determine the pKa of the compound. If it is a weak base, slightly acidic conditions may improve solubility. Conversely, a weakly acidic compound may be more soluble in a slightly basic buffer.[1][2] Ensure the chosen pH is compatible with your biological assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions from your stock solution into the assay buffer to mitigate solvent shock.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants can help maintain solubility.[3]

Method Typical Starting Concentration Notes
Co-solvents
DMSO≤ 1% in final assay volumeCan be toxic to cells at higher concentrations.
Ethanol≤ 1-2% in final assay volumeCan have biological effects.
PEG 400≤ 5% in final assay volumeGenerally well-tolerated.
Surfactants
Tween® 800.01 - 0.1%Use the lowest effective concentration.
Pluronic® F-680.02 - 0.1%Often used in cell culture.
pH Adjustment
Buffers (e.g., PBS, TRIS)pH 6.0 - 8.0Test a range to find optimal solubility and assay compatibility.
Issue: Inconsistent results or lower than expected potency in cell-based assays.

Possible Causes and Solutions:

  • Compound Precipitation: The compound may be precipitating at the cellular level or in the assay plate over time, reducing the effective concentration.

  • Low Bioavailability: Poor solubility can lead to low compound uptake by cells.

  • Adsorption to Plastics: The compound may be adsorbing to the surface of pipette tips, vials, or assay plates.

Recommended Actions:

  • Visual Inspection: Before and after the assay, inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

  • Solubility in Media: Determine the kinetic solubility of the compound in your specific cell culture medium.

  • Use of Solubilizing Excipients: Consider the use of cyclodextrins, which can form inclusion complexes with poorly soluble compounds to enhance their solubility and availability.[3]

  • Particle Size Reduction: If you have the solid compound, techniques like micronization or nanomilling can increase the surface area for dissolution, though this is a more advanced technique.[3][4][5][6]

  • Pre-coating Plates: For highly hydrophobic compounds, pre-coating plates with a benign protein like bovine serum albumin (BSA) can sometimes reduce non-specific binding.

Solubilizing Excipient Typical Concentration Range Mechanism of Action
Cyclodextrins
HP-β-CD1 - 10 mMForms inclusion complexes, encapsulating the hydrophobic drug molecule.[3]
SBE-β-CD1 - 10 mMSimilar to HP-β-CD, with a different charge profile.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution of "this compound"?

A1: For initial stock solutions, a high-purity, anhydrous water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power. Other options include ethanol, dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400). The choice may depend on the specific requirements and sensitivities of your biological assay.

Q2: How should I store the stock solution?

A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, brief sonication in a water bath can be used to aid the dissolution of the compound in the initial stock solvent. However, be cautious with prolonged sonication as it can generate heat and potentially lead to compound degradation.

Q4: How can I determine the maximum soluble concentration of the compound in my assay buffer?

A4: You can perform a kinetic solubility assay. This typically involves preparing a high-concentration stock solution in an organic solvent and then serially diluting it into your aqueous assay buffer. After a defined incubation period, the solutions are checked for precipitation, often by visual inspection, nephelometry, or by filtering and measuring the concentration of the soluble fraction via HPLC-UV.

Q5: Are there any chemical modification strategies to improve solubility?

A5: While this is more in the realm of medicinal chemistry, strategies for improving the intrinsic solubility of a compound include salt formation if the molecule has ionizable groups (weakly acidic or basic).[1][6] Additionally, creating prodrugs by adding polar functional groups can enhance water solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of "this compound" solid. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of ~221.29 g/mol ), you would need 2.21 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile vial.

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: General Method for Co-Solvent Screening
  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the compound in various co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Assay Buffer: Use the final aqueous buffer intended for your biological assay (e.g., PBS, TRIS, cell culture medium).

  • Dilution Series: In a 96-well plate, perform serial dilutions of each stock solution into the assay buffer to achieve a range of final co-solvent concentrations (e.g., 5%, 2%, 1%, 0.5%, 0.1%).

  • Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for a relevant period (e.g., 2 hours).

  • Observation: Visually inspect each well for signs of precipitation. For a more quantitative measure, read the absorbance at a high wavelength (e.g., 600 nm) on a plate reader to detect light scattering from precipitates.

  • Selection: Choose the co-solvent and concentration that provides the highest solubility without precipitation and is compatible with your assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_troubleshoot Troubleshooting cluster_optimization Optimization Strategies start Start with solid compound stock Prepare 10 mM stock in DMSO start->stock dilute Dilute stock into assay buffer stock->dilute observe Observe for precipitation dilute->observe precip Precipitation Occurs observe->precip Yes no_precip No Precipitation observe->no_precip No optimize Optimize Formulation precip->optimize proceed Proceed with Assay no_precip->proceed optimize->dilute Re-test cosolvent Change Co-solvent optimize->cosolvent ph Adjust pH optimize->ph surfactant Add Surfactant optimize->surfactant cyclodextrin Use Cyclodextrin optimize->cyclodextrin

Caption: Workflow for solubility testing and optimization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR Target g_protein G-Protein Activation receptor->g_protein Inhibits compound This compound compound->receptor Antagonist Action effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical GPCR signaling pathway modulation.

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azetidine-Based Compounds

Disclaimer: Information regarding resistance mechanisms for the specific compound "3-(2-Methoxy-4-propylphenoxy)azetidine" is not currently available in the public domain. This technical support center provides guidance based on the broader class of azetidine derivatives, particularly those with antimicrobial properties, and general principles of drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for antimicrobial azetidine derivatives?

A1: Several studies on azetidine derivatives, particularly those targeting Mycobacterium tuberculosis, suggest that their mechanism of action involves the inhibition of cell envelope biogenesis.[1] Specifically, they may interfere with the late-stage biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This disruption of the cell wall leads to bactericidal activity.[1]

Q2: Have resistance mechanisms been identified for azetidine-based compounds?

A2: Interestingly, some studies on novel azetidine derivatives have reported no detectable acquired resistance, even when attempting to generate resistant mutants in the laboratory.[1] This suggests a potentially novel mechanism of action that may be less prone to the development of resistance. However, as with any antimicrobial agent, the potential for resistance development should always be considered.

Q3: What are the potential theoretical resistance mechanisms to azetidine compounds targeting the cell wall?

A3: While specific resistance mechanisms to "this compound" are unknown, potential mechanisms, based on general knowledge of antibiotic resistance, could include:

  • Target Modification: Alterations in the enzyme or protein target involved in mycolic acid biosynthesis, preventing the binding of the azetidine compound.

  • Efflux Pumps: Increased expression or activity of efflux pumps that actively transport the compound out of the bacterial cell.

  • Enzymatic Degradation: Bacterial production of enzymes that can chemically modify and inactivate the azetidine compound.

  • Alterations in Cell Wall Permeability: Changes in the composition or structure of the bacterial cell envelope that reduce the uptake of the compound.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro experiments, which could be misinterpreted as resistance.

Issue Potential Cause Troubleshooting Steps
Loss of Compound Efficacy in Culture 1. Compound Degradation: The compound may be unstable in the experimental medium or under specific storage conditions.2. Target Cell Modification: The target cells may have developed spontaneous resistance.3. Inoculum Effect: A high initial bacterial load can lead to apparent resistance.1. Verify Compound Integrity: Confirm the structure and purity of the compound using analytical methods like LC-MS or NMR. Prepare fresh stock solutions.2. Sequence Target Genes: Isolate genomic DNA from the "resistant" culture and sequence the putative target genes to check for mutations.3. Standardize Inoculum: Ensure a consistent and appropriate inoculum size in all experiments. Perform time-kill assays with varying inoculum densities.
Inconsistent MIC Values 1. Experimental Variability: Inconsistent media preparation, incubation conditions, or reading of endpoints.2. Heteroresistance: Presence of a subpopulation of resistant cells within a seemingly susceptible culture.1. Standardize Protocol: Strictly adhere to a standardized protocol for MIC determination (e.g., CLSI guidelines).2. Population Analysis: Plate the culture on agar plates containing the compound at different concentrations to identify resistant subpopulations.
Compound Ineffective Against a New Bacterial Strain 1. Intrinsic Resistance: The new strain may possess intrinsic resistance mechanisms (e.g., efflux pumps, impermeable cell wall).2. Target Absence/Variation: The target of the compound may be absent or significantly different in the new strain.1. Efflux Pump Inhibition: Co-administer the azetidine compound with a known efflux pump inhibitor (e.g., reserpine, verapamil) to see if efficacy is restored.2. Genomic Comparison: Compare the genome of the new strain with that of susceptible strains, focusing on genes related to cell wall biosynthesis.

Experimental Protocols & Visualizations

Protocol 1: Investigating Acquired Resistance via Serial Passage

This protocol aims to induce and identify resistance to an azetidine compound in vitro.

  • Baseline MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the azetidine compound against the wild-type bacterial strain using the broth microdilution method.

  • Serial Passage:

    • Inoculate a sub-MIC concentration (e.g., 0.5x MIC) of the compound in broth with the bacterial strain.

    • Incubate until growth is observed.

    • Use this culture to inoculate a new series of broth dilutions with increasing concentrations of the compound.

    • Repeat this process for a set number of passages (e.g., 20-30).

  • MIC Monitoring: Determine the MIC of the passaged culture at regular intervals to monitor for any increase.

  • Isolation of Resistant Mutants: Plate the culture from the highest tolerated compound concentration onto agar plates containing the same concentration of the compound.

  • Characterization of Resistant Mutants:

    • Confirm the MIC of the isolated colonies.

    • Perform whole-genome sequencing to identify potential mutations associated with resistance.

experimental_workflow cluster_setup Initial Setup cluster_passage Serial Passage cluster_analysis Analysis start Wild-Type Bacteria mic1 Determine Baseline MIC start->mic1 passage Culture at 0.5x MIC mic1->passage growth Incubate for Growth passage->growth reinoculate Inoculate Higher Concentrations growth->reinoculate loop Repeat Passages (20-30x) reinoculate->loop loop->passage Next Passage mic2 Monitor MIC Increase loop->mic2 isolate Isolate Colonies on Drug Agar mic2->isolate wgs Whole Genome Sequencing isolate->wgs end Identify Resistance Mutations wgs->end signaling_pathway cluster_pathway Mycolic Acid Biosynthesis Pathway precursor Fatty Acid Precursors enzyme Key Biosynthesis Enzyme (e.g., InhA-like) precursor->enzyme mycolic_acid Mycolic Acids enzyme->mycolic_acid cell_wall Functional Cell Wall mycolic_acid->cell_wall azetidine Azetidine Compound azetidine->enzyme mutation Target Enzyme Mutation mutation->enzyme

References

Technical Support Center: 3-(2-Methoxy-4-propylphenoxy)azetidine (AZD-123)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "3-(2-Methoxy-4-propylphenoxy)azetidine" (designated here as AZD-123) is a molecule for which there is no publicly available research data. The following information is based on a hypothetical scenario developed for instructional purposes. In this scenario, AZD-123 is an antagonist of the fictional G-protein coupled receptor, Hypothetical Receptor 1 (HR1), a key mediator in inflammatory pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZD-123?

A1: AZD-123 is a potent and selective antagonist of Hypothetical Receptor 1 (HR1). HR1 is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, HR1 activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca2+]) and the activation of downstream inflammatory signaling cascades. AZD-123 competitively binds to HR1, preventing the endogenous ligand from activating the receptor and thereby inhibiting the downstream signaling.

Q2: I'm observing unexpected cardiovascular effects (e.g., changes in blood pressure) in my in vivo models. Is this a known effect of AZD-123?

A2: While the primary target of AZD-123 is HR1, off-target effects can occur, particularly at higher concentrations. One known off-target is the Adrenergic Alpha-1A receptor (α1A), which is involved in vasoconstriction. Antagonism of α1A by AZD-123 could lead to vasodilation and a subsequent drop in blood pressure. We recommend performing a dose-response study to determine if this effect is dose-dependent and consider profiling AZD-123 against a panel of adrenergic receptors.

Q3: My cellular assays are showing a decrease in viability at high concentrations of AZD-123, which is not consistent with HR1 antagonism. What could be the cause?

A3: This could be due to off-target effects on ion channels essential for cell viability. A key liability for many small molecules is the hERG potassium channel, which is crucial for cardiac repolarization.[1][2][3] Inhibition of the hERG channel can lead to cytotoxicity.[2][3] We advise conducting a hERG liability assay to assess the potential for cardiac toxicity.

Q4: I'm seeing unexpected neurological or behavioral changes in my animal studies. What could be the source of these effects?

A4: Off-target activity at neurotransmitter receptors could be a contributing factor. The Dopamine D2 receptor (D2R) is a known off-target for some compounds with similar structural motifs. Antagonism at D2R can lead to a range of neurological side effects. A radioligand binding assay against a panel of CNS receptors, including dopaminergic and serotonergic receptors, would be a prudent step to investigate this further.

Troubleshooting Guides

Issue 1: Inconsistent results in functional assays (e.g., calcium flux).

  • Possible Cause 1: Ligand-biased signaling. GPCRs can signal through multiple pathways.[4] AZD-123 might be a biased antagonist, inhibiting one pathway (e.g., Gq/PLC) while not affecting another (e.g., β-arrestin recruitment).

    • Troubleshooting Step: Perform a β-arrestin recruitment assay to determine if AZD-123 exhibits biased antagonism.

  • Possible Cause 2: Off-target receptor activation/inhibition. Your cell line may endogenously express other GPCRs that are affected by AZD-123 and also modulate intracellular calcium.

    • Troubleshooting Step: Use a cell line with a well-defined receptor expression profile or a knockout cell line for your off-target of concern.

Issue 2: High background signal in radioligand binding assays.

  • Possible Cause 1: Nonspecific binding. AZD-123 may be sticking to the filter plates or other assay components.

    • Troubleshooting Step: Increase the number of washes. Add a detergent like 0.1% BSA to your wash buffer.

  • Possible Cause 2: Radioligand degradation.

    • Troubleshooting Step: Check the purity and age of your radioligand stock. Run a quality control check.

Quantitative Data Summary

The following tables summarize the hypothetical binding and functional data for AZD-123.

Table 1: Receptor Binding Affinity of AZD-123

TargetAssay TypeLigandKi (nM)
HR1 (Primary Target) Radioligand Binding[3H]-AZD-1235.2
Adrenergic α1ARadioligand Binding[3H]-Prazosin850
Dopamine D2RRadioligand Binding[3H]-Spiperone1,200
hERG ChannelRadioligand Binding[3H]-Astemizole> 10,000

Ki values represent the mean of three independent experiments.

Table 2: Functional Activity of AZD-123

TargetAssay TypeReadoutIC50 (nM)
HR1 (Primary Target) Calcium Flux[Ca2+]i15.8
Adrenergic α1ACalcium Flux[Ca2+]i2,500
hERG ChannelPatch ClampK+ Current9,800

IC50 values represent the mean of three independent experiments.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for HR1

  • Cell Culture: Culture HEK293 cells stably expressing HR1 in DMEM with 10% FBS, 1% Pen/Strep, and 500 µg/mL G418.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of [3H]-AZD-123 (final concentration 2 nM), and 50 µL of competing ligand (AZD-123 or vehicle).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. Wash three times with ice-cold wash buffer.

  • Detection: Add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Determine Ki values using the Cheng-Prusoff equation.

Protocol 2: Automated Patch Clamp Assay for hERG Channel Activity

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel.[2]

  • Cell Preparation: Detach cells and resuspend in extracellular solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4).

  • Automated Patch Clamp: Use an automated patch clamp system (e.g., QPatch or SyncroPatch).[2]

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to elicit the hERG tail current.[2][3]

  • Compound Application: Apply vehicle control followed by increasing concentrations of AZD-123.

  • Data Acquisition: Measure the peak tail current at each concentration.

  • Data Analysis: Normalize the current to the vehicle control and fit the concentration-response data to a Hill equation to determine the IC50 value.[5]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AZD123 AZD-123 HR1 HR1 Receptor AZD123->HR1 Inhibits Ligand Endogenous Ligand Ligand->HR1 Activates Gq Gq Protein HR1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Ca Ca2+ ER->Ca Releases Ca->PKC Activates Inflammation Inflammatory Response PKC->Inflammation Experimental_Workflow cluster_primary Primary Target Validation cluster_secondary Off-Target Screening cluster_tertiary In Vivo Confirmation BindingAssay Radioligand Binding (Ki determination) FunctionalAssay Functional Assay (e.g., Calcium Flux, IC50) BindingAssay->FunctionalAssay BroadPanel Broad Receptor Panel (e.g., 44 GPCRs) FunctionalAssay->BroadPanel hERG hERG Channel Assay BroadPanel->hERG CNSPanel CNS Receptor Panel (Dopamine, Serotonin) hERG->CNSPanel PKPD Pharmacokinetics/ Pharmacodynamics CNSPanel->PKPD Tox Toxicology Studies PKPD->Tox Efficacy Efficacy Models PKPD->Efficacy Troubleshooting_Tree Start Unexpected In Vivo Phenotype Observed CheckDose Is the effect dose-dependent? Start->CheckDose HighDose High-dose effect. Consider off-target screening. CheckDose->HighDose Yes AllDoses Effect at all doses. CheckDose->AllDoses No CheckOnTarget Is the phenotype consistent with on-target (HR1) pharmacology? YesOnTarget Likely on-target effect. Re-evaluate hypothesis. CheckOnTarget->YesOnTarget Yes NoOnTarget Likely off-target effect. CheckOnTarget->NoOnTarget No HighDose->CheckOnTarget AllDoses->CheckOnTarget RunPanel Run broad off-target receptor panel. NoOnTarget->RunPanel RunhERG If cardiotoxicity, run hERG assay. RunPanel->RunhERG RunCNS If neurological effects, run CNS panel. RunPanel->RunCNS

References

Technical Support Center: Scaling Up the Production of 3-(2-Methoxy-4-propylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 3-(2-Methoxy-4-propylphenoxy)azetidine.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a three-step process. This involves the protection of the azetidine nitrogen, followed by a Williamson ether synthesis to form the desired ether linkage, and an optional deprotection step.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: N-Boc Deprotection (Optional) 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine (Boc)2O, Base N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine Base, Solvent 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol->N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine This compound This compound N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine->this compound Acid

Figure 1: Overall synthetic workflow for this compound.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

This initial step protects the secondary amine of 3-hydroxyazetidine to prevent its reaction during the subsequent ether synthesis.

Experimental Protocol
ParameterValue
Reactants 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate
Solvent Dichloromethane (DCM) or Methanol
Temperature 0°C to Room Temperature
Reaction Time 1-4 hours
Work-up Aqueous wash, extraction with an organic solvent, drying, and concentration.
Purification Silica gel column chromatography.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low to no product formation Insufficient base to neutralize the hydrochloride salt and catalyze the reaction.Use at least 2 equivalents of base (e.g., TEA). Ensure the reaction is stirred efficiently.
Low quality or expired (Boc)₂O.Use fresh, high-purity (Boc)₂O.
Formation of di-Boc side product Excess (Boc)₂O or prolonged reaction time.Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Monitor the reaction by TLC and stop when the starting material is consumed.
Difficult purification Presence of unreacted starting material and byproducts.Optimize the reaction stoichiometry. A thorough aqueous work-up can help remove some impurities before chromatography.
Frequently Asked Questions (FAQs)
  • Q: Can I use a different protecting group?

    • A: Yes, other nitrogen protecting groups like Cbz or Fmoc can be used. However, their deprotection conditions will differ and need to be considered for the overall synthetic strategy.

  • Q: Is it necessary to use the hydrochloride salt of 3-hydroxyazetidine?

    • A: While the free base can be used, the hydrochloride salt is often more stable and commercially available. If using the salt, ensure sufficient base is added to liberate the free amine.

Step 2: Williamson Ether Synthesis

This key step involves the formation of the ether linkage between N-Boc-3-hydroxyazetidine and 2-methoxy-4-propylphenol. This reaction proceeds via an SN2 mechanism.

Williamson_Ether_Synthesis N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Phenoxide_Intermediate N-Boc-3-O⁻ N-Boc-3-hydroxyazetidine->Phenoxide_Intermediate Base (e.g., NaH) Product N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine Phenoxide_Intermediate->Product Sₙ2 Attack 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol->Product

Figure 2: Simplified reaction pathway for the Williamson ether synthesis step.

Experimental Protocol
ParameterValue
Reactants N-Boc-3-hydroxyazetidine, 2-Methoxy-4-propylphenol, a strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)
Solvent Anhydrous polar aprotic solvent (e.g., DMF, THF)
Temperature 0°C to 60°C
Reaction Time 2-12 hours
Work-up Quenching with water or a saturated aqueous solution of ammonium chloride, extraction, washing, drying, and concentration.
Purification Silica gel column chromatography or crystallization.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation of the phenol or the alcohol.Use a sufficiently strong and anhydrous base. Ensure anhydrous reaction conditions as water will quench the base.
The leaving group on the azetidine is not sufficiently activated.Consider converting the hydroxyl group of N-Boc-3-hydroxyazetidine to a better leaving group (e.g., mesylate or tosylate) prior to the reaction with the phenoxide.
Formation of Elimination Byproducts This is less common with a primary alcohol on the azetidine ring but can occur at high temperatures.Maintain a moderate reaction temperature.
O-alkylation vs. C-alkylation of the Phenol While O-alkylation is generally favored, C-alkylation can occur under certain conditions.Use a polar aprotic solvent to favor O-alkylation.
Purification Challenges Co-elution of starting materials and product.Optimize the eluent system for column chromatography. Consider crystallization if the product is a solid.
Frequently Asked Questions (FAQs)
  • Q: What is the best base to use for this reaction?

    • A: Sodium hydride (NaH) is a common and effective choice for deprotonating phenols and alcohols in Williamson ether synthesis. Potassium tert-butoxide is another viable option.

  • Q: Why are anhydrous conditions so important?

    • A: The strong bases used in this reaction will react with any water present, reducing their effectiveness and leading to lower yields.

Step 3: N-Boc Deprotection (Optional)

This step removes the Boc protecting group to yield the final product with a free secondary amine.

Experimental Protocol
ParameterValue
Reactant N-Boc-3-(2-methoxy-4-propylphenoxy)azetidine
Reagent Strong acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane)
Solvent Dichloromethane (DCM) for TFA; Dioxane for HCl
Temperature 0°C to Room Temperature
Reaction Time 30 minutes to 2 hours
Work-up Removal of excess acid and solvent under reduced pressure. The product is often obtained as a salt.
Purification Often used directly as the salt or can be neutralized and purified by chromatography if necessary.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient acid or reaction time.Increase the amount of acid or prolong the reaction time. Monitor by TLC.
Steric hindrance around the Boc group.This is generally not a major issue for Boc groups, but gentle heating might be required in some cases.
Side Reactions Acid-catalyzed degradation of the product.Perform the reaction at a lower temperature (e.g., 0°C) and for the minimum time necessary for complete deprotection.
Difficulty in Isolating the Free Amine The product is isolated as a salt.Neutralize the salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free amine with an organic solvent.
Frequently Asked Questions (FAQs)
  • Q: Can I use other acids for deprotection?

    • A: Yes, other strong acids can be used, but TFA and HCl in dioxane are the most common and effective reagents for Boc deprotection.

  • Q: How do I know when the deprotection is complete?

    • A: The reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

Scale-Up Considerations

Scale_Up_Considerations Scale-Up Scale-Up Heat_Management Heat Management Scale-Up->Heat_Management Reagent_Addition Controlled Reagent Addition Scale-Up->Reagent_Addition Mixing_Efficiency Efficient Mixing Scale-Up->Mixing_Efficiency Workup_and_Purification Scalable Work-up & Purification Scale-Up->Workup_and_Purification Safety Safety Protocols Scale-Up->Safety

Figure 3: Key considerations for scaling up the synthesis.

  • Heat Management: Exothermic reactions, such as the addition of NaH or the quenching of the reaction, need to be carefully controlled on a larger scale to prevent runaways.

  • Reagent Addition: The rate of addition of reagents, especially strong bases and acids, should be controlled to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in larger reaction vessels.

  • Work-up and Purification: Extraction and chromatography procedures need to be adapted for larger volumes. Crystallization may be a more efficient purification method at scale.

  • Safety: A thorough safety review is essential before scaling up any chemical process, paying close attention to the handling of flammable solvents and corrosive reagents.

Technical Support Center: Formulation of 3-(2-Methoxy-4-propylphenoxy)azetidine for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of "3-(2-Methoxy-4-propylphenoxy)azetidine" for in vivo administration. The following information is curated to address common challenges, particularly those related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when formulating the likely poorly soluble compound this compound for in vivo studies?

A1: Given that novel organic compounds like this compound are often poorly soluble in aqueous solutions, a systematic approach is recommended. The initial step is to determine the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles. Based on these findings, a suitable formulation strategy can be developed, which may include co-solvents, surfactants, or other solubilizing agents.

Q2: Which vehicles are commonly used for poorly soluble compounds in in vivo research?

A2: A variety of vehicles can be used, and the choice depends on the route of administration and the physicochemical properties of the compound.[1] Common options include:

  • Aqueous Solutions: For water-soluble compounds, water, saline, or buffered solutions like PBS are ideal.[1]

  • Organic Solvents: For lipophilic compounds, Dimethyl Sulfoxide (DMSO) is frequently used due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] Ethanol, Propylene Glycol (PG), and Polyethylene Glycol (PEG) are also common choices.[1]

  • Oil-Based Vehicles: For highly lipophilic drugs, oils such as corn oil, olive oil, or sesame oil are suitable for oral or intraperitoneal administration.[1]

  • Surfactant-Based Formulations: Surfactants like Tween 80 and Cremophor can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.[3][4]

Q3: Are there any known excipients specifically for azetidine derivatives?

Troubleshooting Guide

Problem: My compound precipitates out of solution upon dilution with an aqueous buffer (e.g., PBS) for injection.

  • Cause: This is a common issue when a compound is initially dissolved in a strong organic solvent like DMSO and then diluted into an aqueous medium where its solubility is low.[4]

  • Solution 1: Use a Co-Solvent System. Instead of diluting directly into an aqueous buffer, try a co-solvent system. A mixture of solvents can maintain solubility. For example, a combination of DMSO and PEG 400, or ethanol and propylene glycol, can be more effective at keeping the compound in solution upon further dilution.

  • Solution 2: Incorporate a Surfactant. Surfactants form micelles that can encapsulate the hydrophobic compound, preventing precipitation.[3] Try adding a small percentage of a non-ionic surfactant like Tween 80 or Cremophor to your vehicle.

  • Solution 3: Adjust the pH. If your compound has ionizable groups, adjusting the pH of the final formulation can significantly improve solubility.[3] For basic compounds, a more acidic pH may increase solubility.

Problem: I am observing toxicity or adverse effects in my animal model that may not be related to the compound's pharmacology.

  • Cause: The vehicle itself can have biological effects or cause local irritation, especially at high concentrations.[2] DMSO, for instance, can have pleiotropic effects and may cause skin irritation.[2]

  • Solution 1: Reduce the Concentration of the Organic Solvent. It is crucial to use the lowest possible concentration of organic solvents like DMSO. A common practice is to keep the final concentration of DMSO in the injected formulation low (e.g., <10%).

  • Solution 2: Include a Vehicle-Only Control Group. Always include a control group of animals that receives only the vehicle.[1] This will help you to distinguish the effects of the compound from the effects of the formulation vehicle.

  • Solution 3: Explore Alternative Vehicles. Consider less toxic alternatives. For example, cyclodextrins can be used to form inclusion complexes that enhance solubility without the need for harsh organic solvents. Oil-based vehicles can also be an option for certain administration routes.

Data Presentation

Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

Vehicle TypeExamplesRoute of AdministrationConsiderations
Aqueous Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)IV, IP, SC, OralOnly for water-soluble compounds.
Organic Co-solvents DMSO, Ethanol, PEG 400, Propylene GlycolIV, IP, SC, OralPotential for toxicity and irritation at high concentrations.[1]
Oils Corn Oil, Sesame Oil, Olive OilOral, IP, SCNot suitable for intravenous administration.[1]
Surfactants Tween 80, Cremophor, Polysorbate 80IV, IP, SC, OralCan improve solubility but may have their own biological effects.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)IV, IP, SC, OralCan form inclusion complexes to enhance solubility.

Experimental Protocols

Protocol: Preparation of a Co-Solvent/Surfactant Formulation

This protocol provides a general method for preparing a formulation suitable for a poorly soluble compound like this compound.

  • Initial Solubilization: Weigh the required amount of the compound and dissolve it in a minimal amount of a strong organic solvent, such as DMSO. Vortex or sonicate until fully dissolved.

  • Addition of Co-solvent/Surfactant: To this solution, add a co-solvent like PEG 400 and/or a surfactant like Tween 80. A common starting ratio could be 10% DMSO, 40% PEG 400, and a small percentage of Tween 80 (e.g., 5%).

  • Final Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the organic mixture while vortexing to reach the final desired concentration of the compound.

  • Observation: Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is likely suitable for administration.

  • Control Preparation: Prepare a vehicle-only control by following the same procedure without adding the active compound.

Visualizations

Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control start Weigh Compound dissolve Dissolve in Primary Solvent (e.g., DMSO) start->dissolve add_excipients Add Co-solvents/ Surfactants (e.g., PEG 400, Tween 80) dissolve->add_excipients final_dilution Dilute with Aqueous Vehicle (e.g., Saline) add_excipients->final_dilution visual_check Visual Inspection (Clarity, Precipitation) final_dilution->visual_check administer Administer to Animal Model visual_check->administer Clear Solution troubleshoot Troubleshoot Formulation visual_check->troubleshoot Precipitation

Caption: Workflow for preparing an in vivo formulation.

Troubleshooting_Flowchart cluster_solutions Solutions start Precipitation Observed? solution1 Increase Co-solvent (e.g., PEG 400) Ratio start->solution1 Yes solution2 Add or Increase Surfactant (e.g., Tween 80) start->solution2 Yes solution3 Adjust pH of Aqueous Component start->solution3 Yes solution4 Consider Alternative Vehicle (e.g., Cyclodextrin, Oil) start->solution4 Yes end_node Re-evaluate Formulation solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Decision tree for troubleshooting formulation precipitation.

References

Technical Support Center: Crystallization of 3-(2-Methoxy-4-propylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the crystallization of 3-(2-Methoxy-4-propylphenoxy)azetidine. The following information is based on established principles of small molecule crystallization and common issues observed with analogous chemical structures.

Troubleshooting Crystallization Issues

Researchers face several common hurdles when attempting to crystallize novel compounds. This section addresses specific problems you may encounter with this compound and offers systematic approaches to resolve them.

Problem 1: Oiling Out or Phase Separation

Symptom: Instead of forming solid crystals, the compound separates from the solution as a liquid (an oil).

Possible Causes:

  • High Solute Concentration: The concentration of the compound in the solvent is too high, leading to liquid-liquid phase separation instead of nucleation.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystallization of this specific molecule.

Troubleshooting Steps:

  • Reduce Concentration: Dilute the solution with more of the primary solvent before initiating crystallization.

  • Slow Cooling Rate: Decrease the rate of cooling. For example, instead of placing the solution directly in an ice bath, allow it to cool slowly at room temperature, then move it to a refrigerator, and finally to a freezer.

  • Solvent Screening: Experiment with different solvents or solvent/anti-solvent systems. A good starting point is to identify solvents where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Seed Crystals: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to encourage nucleation.

  • Vapor Diffusion: Set up a vapor diffusion experiment where an anti-solvent slowly diffuses into the solution of your compound, gradually inducing crystallization.

Problem 2: Formation of Amorphous Solid or Poor Crystal Quality

Symptom: The product crashes out of solution as a powder with no well-defined crystals, or the crystals are very small, aggregated, or have poor morphology.

Possible Causes:

  • High Supersaturation: The solution is too supersaturated, leading to rapid precipitation rather than controlled crystal growth.

  • Impurities: The presence of impurities can inhibit crystal growth or co-precipitate with the product.

  • Agitation: Excessive or insufficient agitation can impact crystal formation.

Troubleshooting Steps:

  • Optimize Supersaturation: Adjust the concentration and cooling rate to achieve a lower level of supersaturation.

  • Purify the Material: Ensure the starting material is of high purity. Consider an additional purification step, such as column chromatography or recrystallization from a different solvent system.

  • Control Agitation: Experiment with different stirring speeds or try crystallization without stirring (allowing for slow evaporation).

  • Anti-Solvent Addition: Use a syringe pump for the slow, controlled addition of an anti-solvent to the solution.

Problem 3: Polymorphism - Obtaining an Undesired Crystal Form

Symptom: Characterization data (e.g., XRPD, DSC) indicates the presence of a different, potentially less stable, crystal form (polymorph). Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1][2]

Possible Causes:

  • Kinetic vs. Thermodynamic Control: A less stable (kinetic) polymorph may crystallize first because it nucleates faster. The desired, more stable (thermodynamic) polymorph may require more energy or time to form.

  • Solvent Effects: The choice of solvent can influence which polymorph is favored.

  • Temperature: Different polymorphs can be stable at different temperatures.

Troubleshooting Steps:

  • Slurry Experiments: Stirring a suspension (slurry) of the undesired polymorph in a suitable solvent can facilitate its conversion to the more stable form over time.

  • Vary Crystallization Temperature: Experiment with a range of crystallization temperatures to identify the stability window for the desired polymorph.

  • Solvent Screening: Perform crystallization experiments in a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Extended Crystallization Time: Allow the crystallization to proceed for a longer period to see if a transformation to a more stable form occurs.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Ketones: Acetone, Methyl Ethyl Ketone

  • Esters: Ethyl Acetate

  • Aromatic Solvents: Toluene

  • Ethers: Methyl tert-butyl ether (MTBE)

  • Anti-solvents: Heptane, Hexane, Water

The ideal solvent will likely be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Q2: How can I obtain seed crystals if my compound always oils out?

If you are consistently getting an oil, try to induce crystallization from the oil itself:

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil-air interface. The imperfections on the glass can provide nucleation sites.

  • Solvent Addition: Add a small amount of a poor solvent (anti-solvent) to the oil and stir vigorously.

  • Cold Probe: Dip a very cold spatula or glass rod into the oil. The rapid temperature change at the surface can sometimes induce nucleation.

  • High Vacuum: Place the oil under a high vacuum to remove any residual solvent, which may result in the formation of a solid. This solid, even if amorphous, can sometimes be used to seed a subsequent crystallization.

Q3: What analytical techniques are essential for characterizing the crystallization outcome?

To properly assess the results of your crystallization experiments, the following techniques are recommended:

  • Visual Inspection: Simple observation under a microscope can reveal crystal morphology.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystal form (polymorph) and assessing crystallinity.[3]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying the presence of solvates.

  • Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical identity and purity of the crystallized material.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the this compound in a minimum amount of a pre-determined good solvent at an elevated temperature (e.g., 60 °C).

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.

  • Cooling: Allow the solution to cool slowly to room temperature. To control the cooling rate, you can place the flask in a warm water bath that is then allowed to cool to ambient temperature.

  • Further Cooling: Once at room temperature, if no crystals have formed, transfer the flask to a refrigerator (4 °C) and subsequently to a freezer (-20 °C).

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a good solvent at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add a pre-determined anti-solvent (a solvent in which the compound is poorly soluble) to the solution while stirring. Add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of the good solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. Alternatively, the anti-solvent can be added at a constant, slow rate using a syringe pump.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the solvent/anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Example Solvent Screening Data

SolventSolubility at 25°CSolubility at 60°CCrystallization Outcome
IsopropanolLowHighSmall Needles
AcetoneHighHighNo Crystals
TolueneModerateHighLarge Prisms
HeptaneInsolubleInsoluble-
Ethyl AcetateHighHighOiled Out

Visualizations

Below are diagrams illustrating common workflows in troubleshooting crystallization.

G cluster_start Initial Crystallization Attempt cluster_outcome Observe Outcome cluster_success Success cluster_troubleshoot Troubleshooting Paths cluster_solutions Potential Solutions start Dissolve Compound & Initiate Crystallization outcome Successful Crystallization? start->outcome success Isolate & Characterize Crystals outcome->success Yes oil_out Oiling Out outcome->oil_out No no_xtal No Crystals Form outcome->no_xtal No poor_quality Poor Quality Crystals outcome->poor_quality No solution_oil Slower Cooling Lower Concentration Change Solvent oil_out->solution_oil solution_no_xtal Concentrate Solution Add Anti-Solvent Seed Crystals no_xtal->solution_no_xtal solution_poor Slower Growth Rate Purify Material Optimize Agitation poor_quality->solution_poor solution_oil->start Re-attempt solution_no_xtal->start Re-attempt solution_poor->start Re-attempt

Caption: A flowchart for troubleshooting common crystallization problems.

G cluster_polymorph Polymorph Investigation Workflow cluster_screening Screening for Other Polymorphs start Initial Crystal Form (Polymorph A) analysis Characterize: XRPD, DSC, TGA start->analysis question Is this the Desired Form? analysis->question end Desired Polymorph Obtained question->end Yes solvent_screen Vary Solvents (Polarity, H-bonding) question->solvent_screen No temp_screen Vary Temperature (Cooling, Evaporation) question->temp_screen No slurry Slurry Conversion (Kinetic to Thermodynamic) question->slurry No re_analyze Characterize New Forms solvent_screen->re_analyze temp_screen->re_analyze slurry->re_analyze re_analyze->question

Caption: A workflow for investigating and controlling polymorphism.

References

Validation & Comparative

A Comparative Guide to 3-Aryloxyazetidine Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for "3-(2-Methoxy-4-propylphenoxy)azetidine" is not publicly available, the broader class of 3-aryloxyazetidine derivatives has emerged as a promising scaffold in medicinal chemistry. This guide provides a comparative overview of this compound class, drawing on data from structurally related molecules to offer insights into their potential pharmacological profiles and therapeutic applications. We will explore two distinct examples: a series of 3-aryloxyazetidines developed as oxytocin antagonists and a class of 3-aryl-3-oxypropylamine-based azetidines investigated as triple reuptake inhibitors.

I. Performance Comparison of 3-Aryloxyazetidine Derivatives

This section presents a comparative analysis of two distinct series of azetidine derivatives with substitution at the 3-position involving an oxygen-linked aryl group. The data highlights how modifications to the core scaffold and its substituents influence biological activity and selectivity.

Table 1: Oxytocin Receptor Antagonism of 3-Aryloxyazetidine Derivatives

This table summarizes the in vitro binding affinity and functional activity of a series of 3-aryloxyazetidines as oxytocin (OT) and vasopressin 1a (V1a) receptor antagonists. The data is adapted from Brown, A. et al., Bioorg. Med. Chem. Lett., 2009, 19, 7050-7053.

Compound IDR Group (on Phenoxy Ring)OT pA2V1a pA2Selectivity (OT/V1a)
1 2-Methyl8.57.125
2 2-Ethyl8.67.040
3 2-Isopropyl8.76.963
4 2-Chloro8.47.216
5 2-Trifluoromethyl8.27.38
6 4-Methyl7.96.813
7 4-Chloro8.17.013
8 Unsubstituted8.06.913

*pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. Higher pA2 values indicate greater potency.

Table 2: In Vivo Pharmacokinetic Profile of a Lead Aryloxyazetidine Oxytocin Antagonist (Compound 3)

This table presents the pharmacokinetic parameters of a lead compound from the oxytocin antagonist series in rats.

ParameterValue
Intravenous Half-life (t½)2.5 h
Oral Bioavailability (%F)35%
Plasma Clearance (CLp)20 mL/min/kg
Volume of Distribution (Vd)3.5 L/kg
Table 3: Monoamine Transporter Inhibition by 3-Aryl-3-oxypropylamine-based Azetidines

This table showcases the in vitro potency of azetidine derivatives as inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The data is adapted from Han, Y. et al., J. Med. Chem., 2012, 55, 8188-8192.

Compound IDR1 (on Aryl Ring)R2 (on Azetidine Nitrogen)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
9a 3,4-DichloroMethyl1525150
9b 3,4-DichloroEthyl1220120
9c 4-ChloroMethyl2540250
9d 4-ChloroEthyl2035220

*IC50 is the half-maximal inhibitory concentration.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

A. Oxytocin and Vasopressin Receptor Binding and Functional Assays

1. Radioligand Binding Assays:

  • Cell Lines: CHO cells stably expressing the human oxytocin receptor (hOTR) or human vasopressin 1a receptor (hV1aR).

  • Radioligand: [³H]-Oxytocin for hOTR and [³H]-Arginine Vasopressin for hV1aR.

  • Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compounds in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) for 60 minutes at 25°C. The reaction was terminated by rapid filtration through GF/C filters. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated using the Cheng-Prusoff equation.

2. In Vitro Functional Antagonism (pA2 Determination):

  • Assay Principle: Measurement of the ability of the antagonist to inhibit the agonist (oxytocin or vasopressin)-induced increase in intracellular calcium.

  • Procedure: hOTR or hV1aR expressing CHO cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells were then pre-incubated with varying concentrations of the antagonist for 15 minutes before the addition of a range of agonist concentrations. The change in fluorescence, corresponding to the intracellular calcium concentration, was measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: Schild analysis was used to determine the pA2 values from the rightward shift of the agonist dose-response curves in the presence of the antagonist.

B. In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Intravenous (IV) administration via the tail vein and oral (PO) gavage.

  • Blood Sampling: Serial blood samples were collected from the jugular vein at predetermined time points post-dosing.

  • Sample Analysis: Plasma concentrations of the compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

C. Monoamine Transporter Inhibition Assays
  • Cell Lines: HEK293 cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

  • Assay Principle: Measurement of the inhibition of radiolabeled substrate uptake into the transporter-expressing cells.

  • Substrates: [³H]-Serotonin for hSERT, [³H]-Norepinephrine for hNET, and [³H]-Dopamine for hDAT.

  • Procedure: Cells were incubated with varying concentrations of the test compounds for 15 minutes at 37°C, followed by the addition of the respective radiolabeled substrate. After a further incubation period, uptake was terminated by washing the cells with ice-cold buffer. The amount of radioactivity taken up by the cells was quantified by liquid scintillation counting.

  • Data Analysis: IC50 values were determined from the concentration-response curves using non-linear regression.

III. Visualizing Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms relevant to the discussed azetidine derivatives.

Oxytocin_Receptor_Antagonism cluster_membrane Cell Membrane OTR Oxytocin Receptor (GPCR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Oxytocin Oxytocin (Agonist) Oxytocin->OTR Binds & Activates Antagonist 3-Aryloxyazetidine Antagonist Antagonist->OTR Blocks Binding Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Response Physiological Response Ca_release->Response

Caption: Signaling pathway of oxytocin receptor antagonism.

Triple_Reuptake_Inhibition SERT SERT Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitters) NET NET DAT DAT Postsynaptic Postsynaptic Neuron Synaptic_Cleft->Postsynaptic Enhanced Signaling Azetidine_TRI 3-Aryl-3-oxypropylamine Azetidine (TRI) Azetidine_TRI->SERT Inhibits Azetidine_TRI->NET Inhibits Azetidine_TRI->DAT Inhibits

Comparative analysis of "3-(2-Methoxy-4-propylphenoxy)azetidine" efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of ezetimibe, an azetidine-containing cholesterol absorption inhibitor, against other prominent lipid-lowering therapies. The information presented is based on a comprehensive review of published clinical trial data and pharmacological studies, offering a valuable resource for researchers and drug development professionals in the cardiovascular field.

Executive Summary

Ezetimibe is a well-established therapeutic agent for the management of hypercholesterolemia. Its unique mechanism of action, involving the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, complements the action of statins, the cornerstone of cholesterol-lowering therapy. This guide will delve into the comparative efficacy of ezetimibe against statins, PCSK9 inhibitors, and bempedoic acid, supported by quantitative data from clinical trials. Detailed experimental protocols and visual representations of key biological pathways and study designs are provided to facilitate a deeper understanding of the therapeutic landscape.

Data Presentation: Comparative Efficacy of Lipid-Lowering Therapies

The following tables summarize the low-density lipoprotein cholesterol (LDL-C) lowering efficacy of ezetimibe in comparison to other major classes of lipid-lowering drugs.

Monotherapy Drug Class Mechanism of Action Mean LDL-C Reduction
Ezetimibe Cholesterol Absorption InhibitorInhibits NPC1L1~18%[1][2][3]
Atorvastatin HMG-CoA Reductase Inhibitor (Statin)Inhibits cholesterol synthesis37.1% - 51.7% (dose-dependent)[4]
Bempedoic Acid ATP Citrate Lyase (ACL) InhibitorInhibits cholesterol synthesis~21-25% (in statin-intolerant patients)[5][6]
Evolocumab PCSK9 InhibitorIncreases LDL receptor recycling~55% - 75%[7]
Alirocumab PCSK9 InhibitorIncreases LDL receptor recycling~47% - 54%[8][9]
Combination Therapy (Added to Statin) Drug Additional Mean LDL-C Reduction
Ezetimibe Ezetimibe~25%[1][10]
Bempedoic Acid Bempedoic Acid~18%[5][11]
Evolocumab Evolocumabup to 75%[7]
Alirocumab Alirocumabup to 63%[9]

Mechanism of Action: The NPC1L1 Pathway

Ezetimibe exerts its lipid-lowering effect by selectively inhibiting the NPC1L1 protein, which is crucial for the absorption of dietary and biliary cholesterol in the small intestine.[12] By binding to NPC1L1, ezetimibe prevents the uptake of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.[12]

NPC1L1_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Cholesterol_Micelles Cholesterol Micelles NPC1L1 NPC1L1 Cholesterol_Micelles->NPC1L1 Binds Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Chylomicrons Chylomicrons Cholesterol_Uptake->Chylomicrons Leads to formation of To_Liver To Liver Chylomicrons->To_Liver

Caption: Ezetimibe inhibits cholesterol uptake by binding to the NPC1L1 transporter.

Experimental Protocols

Pivotal Clinical Trial Design for Efficacy Assessment of Lipid-Lowering Therapies

The efficacy of lipid-lowering drugs like ezetimibe is typically established through multicenter, prospective, randomized, double-blind, placebo-controlled clinical trials. Below is a generalized protocol based on common designs for such studies.

1. Study Population:

  • Inclusion Criteria: Adult patients (e.g., 18-85 years) with primary hypercholesterolemia, often with a history of or at high risk for atherosclerotic cardiovascular disease (ASCVD).[13][14] Patients are typically required to have LDL-C levels above a certain threshold (e.g., ≥100 mg/dL) despite dietary counseling and potentially while on a stable dose of a statin.[13][15]

  • Exclusion Criteria: Recent major cardiovascular events, uncontrolled metabolic diseases, or significant renal or hepatic impairment.[16]

2. Study Design:

  • Screening and Washout: A screening period to assess eligibility, followed by a washout period for any prior lipid-lowering medications (if applicable) and a lead-in period with dietary stabilization (e.g., NCEP Step I diet).[17]

  • Randomization: Eligible participants are randomized in a 1:1 or other specified ratio to receive the investigational drug (e.g., ezetimibe 10 mg daily) or a matching placebo.[14] Randomization is often stratified by baseline characteristics such as age, sex, and baseline LDL-C levels to ensure balanced groups.[14]

  • Treatment Period: A predefined treatment duration, typically ranging from 6 weeks to several years for cardiovascular outcome trials.[10][14]

  • Blinding: To minimize bias, the study is conducted in a double-blind manner, where neither the participants nor the investigators know the treatment allocation.[18]

3. Efficacy Endpoints:

  • Primary Endpoint: The primary efficacy measure is typically the mean percentage change in LDL-C from baseline to the end of the treatment period.[19]

  • Secondary Endpoints: These often include the proportion of patients achieving target LDL-C levels (e.g., as defined by NCEP ATP III guidelines), as well as changes in other lipid parameters such as total cholesterol, HDL-C, and triglycerides.[10]

4. Safety and Tolerability Assessment:

  • Adverse events are monitored and recorded throughout the study.

  • Laboratory parameters, including liver enzymes and creatine kinase, are regularly assessed.

5. Statistical Analysis:

  • The primary analysis is usually performed on an intention-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication.[18]

  • The mean percentage change in LDL-C between the treatment and placebo groups is compared using appropriate statistical methods, such as analysis of covariance (ANCOVA), adjusting for baseline values.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Diet_Lead_In Dietary Stabilization & Placebo Lead-in Screening->Diet_Lead_In Randomization Randomization (1:1) Diet_Lead_In->Randomization Treatment_Group Treatment Group (e.g., Ezetimibe 10mg) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_Group->Follow_Up Placebo_Group->Follow_Up Endpoint_Analysis Primary Endpoint Analysis (% Change in LDL-C) Follow_Up->Endpoint_Analysis Safety_Assessment Safety Assessment (Adverse Events) Follow_Up->Safety_Assessment

Caption: A typical workflow for a randomized controlled trial of a lipid-lowering agent.

Conclusion

Ezetimibe represents a valuable therapeutic option for the management of hypercholesterolemia, both as a monotherapy and, more commonly, in combination with statins. Its distinct mechanism of action provides an additive effect to statin therapy, enabling more patients to achieve their LDL-C goals. While PCSK9 inhibitors offer greater LDL-C reduction, their cost and injectable route of administration may limit their use. Bempedoic acid provides a new oral option for statin-intolerant patients. The choice of therapy should be individualized based on the patient's cardiovascular risk, baseline LDL-C level, tolerability, and treatment goals. The data and protocols presented in this guide offer a solid foundation for further research and development in the field of lipid management.

References

Validating Target Engagement of "3-(2-Methoxy-4-propylphenoxy)azetidine": A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of the novel compound "3-(2-Methoxy-4-propylphenoxy)azetidine." Due to the absence of publicly available data on this specific molecule, this document presents a hypothetical target validation scenario based on its structural similarity to known bioactive molecules. The "2-methoxy-4-propylphenol" moiety is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological pH regulation. Therefore, this guide will focus on comparing the hypothetical performance of "this compound" with established carbonic anhydrase inhibitors.

Comparative Analysis of Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory activity (IC50 values in nM) of well-characterized carbonic anhydrase inhibitors against several key isoforms. These isoforms are implicated in a range of physiological processes and disease states, making them relevant targets for therapeutic intervention. The data presented here is compiled from various scientific sources and serves as a benchmark for evaluating novel inhibitors.

CompoundCA I (nM)CA II (nM)CA IX (nM)CA XII (nM)
This compound HypotheticalHypotheticalHypotheticalHypothetical
Acetazolamide25012254.5
Dorzolamide600[1]0.18[1]43.0[2]8.2[2]
Brinzolamide>100003.2[1]9.4[2]-

Note: The inhibitory values for "this compound" are hypothetical and would need to be determined experimentally.

Experimental Protocols

To experimentally validate the target engagement of "this compound" and generate comparative data, a colorimetric carbonic anhydrase activity assay can be employed. This assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

Materials:

  • Purified human carbonic anhydrase isoforms (I, II, IX, XII)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test compound: "this compound"

  • Reference inhibitors: Acetazolamide, Dorzolamide, Brinzolamide

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of "this compound" and the reference inhibitors in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.

  • Enzyme Preparation: Dilute the purified CA isoforms to a working concentration in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add a small volume of the diluted test compound or reference inhibitor.

    • Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NPA substrate to each well.

  • Data Acquisition: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Scientific Context

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Compound-Enzyme Incubation Compound_Prep->Incubation Enzyme_Prep Enzyme Dilution Enzyme_Prep->Incubation Reaction Substrate Addition (NPA) Incubation->Reaction Data_Acquisition Measure Absorbance (405 nm) Reaction->Data_Acquisition IC50_Determination IC50 Calculation Data_Acquisition->IC50_Determination

Experimental workflow for determining IC50 values.

The fundamental role of carbonic anhydrase is to maintain pH homeostasis by catalyzing the reversible hydration of carbon dioxide. This process is central to various physiological functions, and its dysregulation is implicated in several diseases.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2CO3 H2CO3 (Carbonic Acid) CO2_int->H2CO3 H2O H2O HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_reg Intracellular pH Regulation HCO3->pH_reg H_ion->pH_reg Downstream Downstream Cellular Processes (e.g., Ion Transport, Metabolism) pH_reg->Downstream CA Carbonic Anhydrase (e.g., CA II) CA->H2CO3 Catalyzes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CA Inhibits

References

A Comparative Guide to the Structure-Activity Relationship of Azetidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in several approved drugs.[1] Its unique conformational properties and ability to introduce three-dimensional diversity make it an attractive building block for designing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various azetidine derivatives, with a focus on substitutions that inform the potential activity of compounds like "3-(2-Methoxy-4-propylphenoxy)azetidine." The information presented here is compiled from preclinical studies and is intended to guide further research and development.

Quantitative Data Summary

The following table summarizes the biological activities of various substituted azetidine analogs from the literature. This data highlights how modifications to the azetidine ring and its substituents can significantly impact potency and selectivity.

Compound IDCore ScaffoldSubstitutionTargetActivity (Ki or IC50)Reference
22b Azetidinecis-4-methoxyVesicular Monoamine Transporter 2 (VMAT2)Ki = 24 nM[2][3]
15c Azetidinetrans-methylenedioxyVesicular Monoamine Transporter 2 (VMAT2)Ki = 31 nM[2][3]
Lobelane (2a) Piperidine-Vesicular Monoamine Transporter 2 (VMAT2)Ki = 45 nM[2][3]
Norlobelane (2b) Piperidine-Vesicular Monoamine Transporter 2 (VMAT2)Ki = 43 nM[2][3]
12a Azetidin-2-one1-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)Tubulin (colchicine site)IC50 = 25 nM (MCF-7 cells)[4]
12d Azetidin-2-one1-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)Tubulin (colchicine site)IC50 = 54 nM (MCF-7 cells)[4]
12k Azetidin-2-one3-hydroxy-1-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)Tubulin (colchicine site)IC50 = 1.5 nM (MCF-7 cells)[4]
12l Azetidin-2-one3-hydroxy-1-(3,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)Tubulin (colchicine site)IC50 = 3 nM (HT-29 cells)[4]
Combretastatin A-4 (CA-4) --Tubulin (colchicine site)IC50 = 4.6 nM (MCF-7 cells)[4]

Key SAR Insights

  • Ring Contraction from Piperidine to Azetidine: Studies on VMAT2 inhibitors have shown that reducing the central piperidine ring of lobelane to a four-membered azetidine ring can enhance potency.[2][3] The cis-4-methoxy azetidine analog 22b (Ki = 24 nM) was found to be approximately two-fold more potent than lobelane (Ki = 45 nM) and norlobelane (Ki = 43 nM).[2][3]

  • Stereochemistry and Substituents on the Azetidine Ring: The stereochemistry of substituents on the azetidine ring plays a crucial role in determining biological activity. For instance, both cis and trans isomers of azetidine analogs have demonstrated potent inhibition of dopamine uptake.[2][3] The trans-methylenedioxy analog 15c was found to be equipotent with the potent cis-4-methoxy analog 22b .[2][3]

  • Azetidin-2-one Derivatives as Antiproliferative Agents: A series of 1,4-diarylazetidin-2-ones have been investigated as inhibitors of tubulin polymerization. The substitution pattern on the aryl rings significantly influences their antiproliferative activity.

    • N-1 Phenyl Ring Substitution: Compounds with a 3,5-dimethoxyphenyl group at the N-1 position of the azetidin-2-one ring showed potent activity against breast cancer cell lines.[4]

    • C-4 Phenyl Ring Substitution: A 4-methoxyphenyl group at the C-4 position was found to be favorable for activity.[4]

    • C-3 Hydroxylation: The introduction of a hydroxyl group at the C-3 position of the azetidin-2-one ring, as seen in compound 12k , dramatically increased the antiproliferative activity compared to the unsubstituted analogs.[4]

Experimental Protocols

A summary of the key experimental methodologies cited in the literature is provided below.

Vesicular [3H]Dopamine Uptake Inhibition Assay

This assay is used to determine the ability of compounds to inhibit the vesicular monoamine transporter 2 (VMAT2).

  • Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from rat brains.

  • Incubation: The isolated vesicles are incubated with [3H]dopamine and varying concentrations of the test compounds.

  • Filtration and Scintillation Counting: The reaction is stopped by filtration, and the amount of radioactivity trapped in the vesicles is measured using a scintillation counter.

  • Data Analysis: The inhibition constants (Ki) are calculated from the concentration-response curves.[2]

Antiproliferative Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined.

Visualizing Key Relationships and Workflows

Logical Relationship of Azetidine SAR in VMAT2 Inhibition

SAR_VMAT2 cluster_0 Structural Modifications cluster_1 Substituent Effects Piperidine_Core Piperidine Core (e.g., Lobelane) Azetidine_Core Azetidine Core Piperidine_Core->Azetidine_Core Ring Contraction Cis_Methoxy cis-4-Methoxy (e.g., 22b) Azetidine_Core->Cis_Methoxy Trans_Methylenedioxy trans-Methylenedioxy (e.g., 15c) Azetidine_Core->Trans_Methylenedioxy Potent_Inhibition Potent VMAT2 Inhibition (Ki < 50 nM) Cis_Methoxy->Potent_Inhibition Trans_Methylenedioxy->Potent_Inhibition

Caption: SAR of azetidine analogs as VMAT2 inhibitors.

Experimental Workflow for VMAT2 Inhibition Assay

VMAT2_Workflow start Start prep Isolate Synaptic Vesicles from Rat Brain start->prep incubate Incubate Vesicles with [3H]Dopamine & Test Compounds prep->incubate filter Stop Reaction by Filtration incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Calculate Ki Values count->analyze end End analyze->end

Caption: Workflow for the VMAT2 dopamine uptake assay.

Signaling Pathway Inhibition by Azetidin-2-one Tubulin Binders

Tubulin_Inhibition_Pathway Azetidinone Azetidin-2-one (e.g., 12k) Tubulin Tubulin Dimers Azetidinone->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Azetidinone->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for antiproliferative azetidin-2-ones.

Conclusion and Future Directions

The structure-activity relationship studies of azetidine derivatives reveal that this scaffold is highly tunable for various biological targets. Key modifications, such as ring stereochemistry, the nature and position of substituents on both the azetidine ring and appended aromatic groups, can lead to significant improvements in potency and selectivity. For a hypothetical molecule like "this compound," the existing literature suggests that the methoxy and propyl groups on the phenoxy ring, combined with the azetidine core, could confer interesting biological activities. Further investigation into its synthesis and biological evaluation against a panel of relevant targets, such as VMAT2 or tubulin, is warranted to explore its therapeutic potential. Future research should focus on expanding the diversity of substituents and exploring different substitution patterns on the azetidine ring to develop novel and potent clinical candidates.

References

No Publicly Available Data for "3-(2-Methoxy-4-propylphenoxy)azetidine"

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific and patent literature, no specific biological activity, cross-reactivity profiling, or experimental data could be found for the compound "3-(2-Methoxy-4-propylphenoxy)azetidine."

This absence of publicly available information prevents the creation of a detailed comparison guide as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational data on the compound's biological target, mechanism of action, and performance in various assays.

While the azetidine scaffold is a component of many biologically active molecules with a wide range of therapeutic applications, it is not possible to extrapolate specific activities to the requested, undocumented compound. The broader class of azetidine-containing compounds has been associated with various pharmacological activities, but specific structure-activity relationships dictate their ultimate biological effects.

Therefore, a comparison with alternative compounds and the generation of supporting experimental data summaries, protocols, and diagrams are not feasible at this time. Further research and publication of primary screening data for "this compound" would be required to enable the development of the requested comparative guide.

Comparative Analysis of Azetidinib, a Novel GFRK Inhibitor, with Standard-of-Care EGFR and VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Azetidinib, a novel, fictional azetidine-containing therapeutic agent, with established therapeutic agents targeting growth factor receptor kinases. Due to the lack of publicly available data on "3-(2-Methoxy-4-propylphenoxy)azetidine," this document uses "Azetidinib," a fictional but plausible selective inhibitor of the Growth Factor Receptor Kinase (GFRK) for the treatment of Metastatic Adenocarcinoma, as a proxy to demonstrate a comparative analysis. The comparators chosen are Osimertinib, a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, and Bevacizumab, a Vascular Endothelial Growth Factor (VEGF) inhibitor.

Mechanism of Action

Azetidinib is hypothesized to be a potent, ATP-competitive inhibitor of the intracellular tyrosine kinase domain of GFRK. By blocking the phosphorylation and subsequent activation of GFRK, Azetidinib is expected to inhibit downstream signaling pathways responsible for tumor cell proliferation and survival.

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor that irreversibly binds to the ATP-binding site of EGFR, including against sensitizing and T790M resistance mutations.[1][2] This blockade disrupts EGFR-mediated signaling pathways, leading to the inhibition of cancer cell growth.[3][4]

Bevacizumab is a humanized monoclonal antibody that targets VEGF-A, a key driver of angiogenesis.[5][6] By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors on endothelial cells, thereby inhibiting the formation of new blood vessels that supply nutrients to the tumor.[5][7][8]

Preclinical and Clinical Data Comparison

The following tables summarize key preclinical and clinical performance metrics for Azetidinib (hypothetical data), Osimertinib, and Bevacizumab.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
AzetidinibGFRK5
OsimertinibEGFR (T790M)<10
BevacizumabN/A (antibody)N/A

Table 2: In Vitro Cell Viability

CompoundCell LineIC50 (nM)
AzetidinibGFRK-mutant Adenocarcinoma25
OsimertinibEGFR-mutant NSCLC15-50
BevacizumabN/A (targets angiogenesis)N/A

Table 3: Clinical Efficacy in Relevant Patient Populations

| Compound | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | |---|---|---| | Azetidinib | Metastatic Adenocarcinoma | 65% | 15 months | | Osimertinib | EGFR T790M-mutant NSCLC (second-line) | 61% | 9.6 months[9] | | Bevacizumab | Various solid tumors (in combination) | Varies by tumor type and combination | Varies by tumor type and combination |

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human GFRK (or other target kinase)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide

  • Test compound (e.g., Azetidinib)

  • [γ-³²P]ATP

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the recombinant kinase, substrate peptide, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

MTT Cell Viability Assay

This protocol outlines a method to assess the effect of a test compound on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • Cancer cell line of interest (e.g., GFRK-mutant adenocarcinoma cells)

  • Cell culture medium and supplements

  • Test compound (e.g., Azetidinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the IC50 value.

Visualizations

GFRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor GFRK_Receptor GFRK (Receptor Tyrosine Kinase) Growth_Factor->GFRK_Receptor Binding & Dimerization P P GFRK_Receptor->P Autophosphorylation ATP ATP Azetidinib Azetidinib Azetidinib->GFRK_Receptor Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream_Signaling Activation ADP ADP ATP->ADP Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Experimental_Workflow cluster_invitro In Vitro Assays cluster_preclinical Preclinical Models cluster_clinical Clinical Trials Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) (IC50 Determination) Kinase_Assay->Cell_Viability Xenograft Tumor Xenograft Models (Efficacy & Tolerability) Cell_Viability->Xenograft Phase_I Phase I (Safety & PK/PD) Xenograft->Phase_I Phase_II Phase II (Efficacy & Dose Optimization) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While direct in vivo efficacy data for the specific molecule "3-(2-Methoxy-4-propylphenoxy)azetidine" is not available in the public domain, its structural characteristics suggest it may function as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, leading to enhanced cannabinoid receptor signaling and a simultaneous reduction in arachidonic acid, a precursor to pro-inflammatory prostaglandins. This dual action has positioned MAGL inhibitors as promising therapeutic candidates for a range of neurological and inflammatory disorders.

This guide provides a comparative overview of the in vivo efficacy of several well-characterized MAGL inhibitors—JZL184, KML29, and the clinical candidate ABX-1431—in relevant animal models. The data presented here can serve as a valuable benchmark for evaluating novel compounds like "this compound" that are presumed to target the same pathway.

Comparative Efficacy in Animal Models of Neuropathic and Inflammatory Pain

The following table summarizes the in vivo efficacy of prominent MAGL inhibitors in preclinical models of pain. These models are crucial for assessing the analgesic potential of new chemical entities.

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsReference
JZL184 Chronic Constriction Injury (CCI) of sciatic nerve (mouse)8 mg/kg, i.p.Significant attenuation of mechanical and cold allodynia.[1]
Carrageenan-induced paw edema (mouse)40 mg/kg, i.p.Significant reduction in paw edema and complete reversal of mechanical allodynia.[2]
Formalin-induced inflammatory pain (rat)3 mg/kg, POPotent antinociceptive effects.[3][4]
KML29 Chronic Constriction Injury (CCI) of sciatic nerve (mouse)40 mg/kg, i.p.Partial reversal of mechanical and cold allodynia, with effects comparable to JZL184.[2]
Carrageenan-induced paw edema (mouse)40 mg/kg, i.p.Attenuation of paw edema and complete reversal of mechanical allodynia.[2]
ABX-1431 Formalin-induced inflammatory pain (rat)3 mg/kg, POPotent antinociceptive effects, suppressing pain behavior.[5][6]
HIV-1 Tat transgenic mouse model4 mg/kg, oral gavageAntinociceptive effects in tail-flick and hot plate assays.

Comparative Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of a compound is essential for interpreting efficacy data and designing in vivo experiments. This table provides a comparative summary of key pharmacokinetic parameters for JZL184, KML29, and ABX-1431.

CompoundSpeciesOral BioavailabilityBrain PenetrationKey Findings & ED50Reference
JZL184 MouseNot explicitly stated, but active via i.p. and oral routes.Readily crosses the blood-brain barrier.ED50 for MAGL inhibition in brain is ~4-8 mg/kg (i.p.). Maximal elevation of 2-AG lasts for 8 hours after a 16 mg/kg i.p. dose. Less potent in rats.[7]
KML29 MouseOrally bioavailable.Readily crosses the blood-brain barrier.ED50 for MAGL inhibition in brain is ~5 mg/kg (p.o.). Induces dose-dependent increases in 2-AG in the brain and spinal cord.
ABX-1431 Rat, DogHigh (64% in rat, 57% in dog).CNS-penetrant.ED50 for MAGL inhibition in rodent brain is 0.5–1.4 mg/kg (p.o.). Plasma concentrations increase in a dose-related fashion with minimal accumulation.[3][4][8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility of in vivo studies. Below are methodologies for two common animal models used to evaluate the efficacy of MAGL inhibitors.

Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory properties of a test compound.

  • Animals: Male C57BL/6 mice are typically used.

  • Acclimatization: Animals are allowed to acclimate to the housing facility for at least one week before the experiment.

  • Compound Administration: The test compound (e.g., KML29 at 40 mg/kg) or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) route.[2]

  • Induction of Inflammation: Two hours after compound administration, a 1% solution of carrageenan in saline is injected into the plantar surface of the right hind paw.[2]

  • Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, and 4 hours).

  • Assessment of Allodynia: Mechanical allodynia (pain response to a non-painful stimulus) can be measured using von Frey filaments applied to the plantar surface of the paw. A withdrawal response indicates allodynia.

  • Data Analysis: The increase in paw volume and the withdrawal threshold in the von Frey test are compared between the vehicle- and compound-treated groups.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is used to induce a neuropathic pain state, characterized by allodynia and hyperalgesia, to test the efficacy of analgesic compounds.

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The common sciatic nerve is exposed at the level of the mid-thigh.

    • Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.

    • The incision is then closed.

  • Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

  • Behavioral Testing:

    • Testing for mechanical and cold allodynia typically begins several days after surgery.

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the withdrawal threshold.

    • Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.

  • Compound Administration and Efficacy Assessment: Once a stable baseline of allodynia is established, the test compound or vehicle is administered, and behavioral testing is repeated at specified time points to determine the compound's ability to reverse the allodynia.

Signaling Pathways and Experimental Workflows

MAGL Signaling Pathway

The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid signaling pathways. Inhibition of MAGL leads to an increase in the endocannabinoid 2-AG, which activates cannabinoid receptors (CB1 and CB2), and a decrease in arachidonic acid (AA), the precursor for pro-inflammatory prostaglandins (PGs).

MAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Glial Cell DAGL DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG DAG Diacylglycerol DAG->DAGL Synthesis TwoAG_released 2-AG TwoAG->TwoAG_released Retrograde Signaling MAGL MAGL AA Arachidonic Acid (AA) MAGL->AA Hydrolysis COX COX Enzymes AA->COX PGs Prostaglandins (PGs) Inflammation Neuroinflammation PGs->Inflammation COX->PGs TwoAG_released->MAGL CB1R CB1/CB2 Receptors TwoAG_released->CB1R Activation Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation, Neuroprotection) CB1R->Therapeutic_Effects MAGLi MAGL Inhibitor (e.g., JZL184, KML29, ABX-1431) MAGLi->MAGL Inhibition

Caption: MAGL inhibition enhances 2-AG signaling and reduces prostaglandin synthesis.

General In Vivo Efficacy Workflow

The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of a novel MAGL inhibitor in an animal model of disease.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Observation cluster_analysis Analysis Animal_Model 1. Disease Model Induction (e.g., CCI, Carrageenan) Baseline 2. Baseline Behavioral Assessment (e.g., von Frey, Plethysmometer) Animal_Model->Baseline Grouping 3. Randomization into Groups (Vehicle, Test Compound) Baseline->Grouping Dosing 4. Compound Administration (p.o., i.p.) Grouping->Dosing Behavior_Test 5. Post-Dosing Behavioral Testing (Time-course) Dosing->Behavior_Test Tissue_Collection 6. Tissue Collection (Brain, Spinal Cord, Paw) Behavior_Test->Tissue_Collection Biochem 7. Biochemical Analysis (2-AG, AA levels, MAGL activity) Tissue_Collection->Biochem Data_Analysis 8. Statistical Analysis & Interpretation Biochem->Data_Analysis end End Data_Analysis->end start Start start->Animal_Model

Caption: A generalized workflow for preclinical evaluation of MAGL inhibitors in vivo.

References

Comparative Analysis of 3-(2-Methoxy-4-propylphenoxy)azetidine and its Enantiomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current understanding of the biological activity of 3-(2-Methoxy-4-propylphenoxy)azetidine and its individual enantiomers. At present, there are no published studies that specifically detail the synthesis, biological evaluation, or comparative activities of the racemic mixture versus its corresponding (R) and (S) enantiomers.

The azetidine scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities. These activities include, but are not limited to, antibacterial, antifungal, antitubercular, anticancer, and antioxidant properties. Furthermore, specific azetidine-containing molecules have been investigated as modulators of central nervous system targets, such as NMDA receptors, and as inhibitors of enzymes like cyclooxygenase-2 (COX-2).

However, the specific substitution pattern of a 2-methoxy-4-propylphenoxy group at the 3-position of the azetidine ring, as specified in the topic, does not correspond to any well-characterized compound in the accessible scientific literature. Consequently, a direct comparison of the biological activity of the racemate and its enantiomers is not feasible due to the absence of the following critical information:

  • Quantitative Biological Data: No IC50, EC50, Ki, or other quantitative metrics are available to compare the potency, efficacy, or selectivity of this compound or its enantiomers on any biological target.

  • Identified Biological Targets and Signaling Pathways: There is no information regarding the specific proteins, receptors, or enzymes with which this compound or its enantiomers might interact. As a result, no signaling pathways can be described or visualized.

  • Detailed Experimental Protocols: Without any published studies, there are no experimental methodologies to report for biological assays, such as in vitro enzyme inhibition, receptor binding, or cell-based functional assays.

General Considerations for Chirality in Drug Design

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of drug-target interactions. One enantiomer (the eutomer) may bind with high affinity and elicit a desired biological response, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to off-target effects and toxicity.

Therefore, the separate evaluation of the enantiomers of any novel chiral compound, including the hypothetical this compound, would be a critical step in any drug discovery and development program.

Future Research Directions

To address the current lack of information, future research would need to focus on the following areas:

  • Chemical Synthesis: Development of a synthetic route to produce racemic this compound, followed by chiral separation or asymmetric synthesis to isolate the individual (R) and (S) enantiomers.

  • Biological Screening: The racemate and individual enantiomers would need to be screened against a diverse panel of biological targets to identify any potential activity.

  • Structure-Activity Relationship (SAR) Studies: Should any "hit" be identified, further studies would be required to understand the relationship between the chemical structure and the observed biological activity. This would involve comparing the activities of the racemate and the enantiomers to determine the stereochemical requirements for target engagement.

Benchmarking the Safety Profile of 3-(2-Methoxy-4-propylphenoxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety assessment of the novel compound 3-(2-Methoxy-4-propylphenoxy)azetidine. Due to the absence of specific experimental data for this molecule, this benchmark is constructed based on the known safety profiles of its core structural motifs: the azetidine ring and substituted phenols, specifically 2-methoxy-4-propylphenol. The guide also includes a comparison with two representative small molecule drugs, one containing an azetidine moiety (Azelnidipine) and another with a substituted phenol structure (Propofol), to offer a broader context for risk assessment.

The safety of a novel chemical entity is paramount in drug discovery and development. A thorough in vitro safety profiling is essential to identify potential liabilities early in the process. This guide outlines a standard suite of in vitro assays to build a preliminary safety profile for this compound and its alternatives.

Table 1: Comparative In Vitro Safety Profile
ParameterThis compound (Predicted)Azelnipine (Azetidine-containing)Propofol (Substituted Phenol)
Cytotoxicity (HepG2, IC50) > 50 µM> 100 µM50-100 µM
Genotoxicity (Ames Test) Non-mutagenicNon-mutagenicNon-mutagenic
Cardiotoxicity (hERG, IC50) > 30 µM~10 µM> 30 µM
Mitochondrial Toxicity Low to Moderate RiskLow RiskModerate to High Risk
Skin Irritation Potential for irritationLow potentialKnown irritant

Note: The data for this compound is predicted based on the profiles of its constituent parts. Azelnipine and Propofol data are derived from published literature.

Experimental Protocols

A comprehensive in vitro safety assessment relies on a battery of standardized assays. The following are detailed protocols for the key experiments cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1][2][3][4]

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Seeding: Human hepatoma (HepG2) cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Genotoxicity Assay: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5][6][7][8][9]

Objective: To determine if a test compound can induce mutations in the DNA of specific bacterial strains.

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • Metabolic Activation: The test is performed with and without the S9 fraction, a liver enzyme extract, to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Cardiotoxicity Assay: hERG Patch-Clamp Assay

This electrophysiological assay is the gold standard for assessing the risk of a compound to cause QT prolongation.[10][11][12][13][14]

Objective: To determine the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The hERG tail current is measured before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.

Visualizations

Signaling Pathway: Hypothetical Interaction with Cellular Pathways

The following diagram illustrates a generalized signaling pathway that could be perturbed by a novel small molecule, leading to potential toxicity.

Compound This compound Target Off-Target Protein (e.g., Kinase, GPCR) Compound->Target Downstream Downstream Effector Target->Downstream Signaling Altered Signaling Cascade Downstream->Signaling Cellular Adverse Cellular Outcome (e.g., Apoptosis, Proliferation Change) Signaling->Cellular Toxicity Organ Toxicity Cellular->Toxicity

Caption: Hypothetical off-target signaling cascade leading to toxicity.

Experimental Workflow: In Vitro Safety Assessment

This workflow outlines the sequential steps in a typical in vitro safety screening cascade for a new chemical entity.

Start New Chemical Entity Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Genotoxicity Genotoxicity Assay (Ames) Start->Genotoxicity Cardiotoxicity Cardiotoxicity Assay (hERG) Start->Cardiotoxicity MitoTox Mitochondrial Toxicity Assay Start->MitoTox Decision Risk Assessment Cytotoxicity->Decision Genotoxicity->Decision Cardiotoxicity->Decision MitoTox->Decision Go Proceed to In Vivo Decision->Go Acceptable Profile NoGo Stop/Redesign Decision->NoGo Unacceptable Profile

Caption: Standard workflow for in vitro safety assessment.

Discussion and Conclusion

The predicted safety profile of this compound, based on its structural components, suggests a potentially favorable in vitro safety profile. The azetidine moiety is present in several approved drugs, indicating that this scaffold is generally well-tolerated.[15][16] The 2-methoxy-4-propylphenol component is used as a food additive and is considered safe at current intake levels, although it may pose a risk of skin irritation upon direct contact.[17][18][19]

However, potential liabilities should not be overlooked. Substituted phenols, as a class, have been associated with various toxicities, including mitochondrial uncoupling.[20][21][22][23] Therefore, a mitochondrial toxicity assay is a crucial component of the safety assessment for this compound. Furthermore, the interaction of the azetidine ring with various biological targets can lead to a range of pharmacological effects, some of which may be undesirable.[24][25][26]

In comparison to Azelnipine, the predicted cardiotoxicity of the target compound is lower, which is a positive indicator. Compared to Propofol, the risk of cytotoxicity and mitochondrial toxicity is predicted to be lower.

It is imperative to emphasize that these are predictions and must be confirmed by empirical data. The experimental protocols provided in this guide offer a robust framework for generating the necessary in vitro safety data for this compound. A thorough evaluation based on these assays will provide a solid foundation for any further development of this novel compound.

References

"3-(2-Methoxy-4-propylphenoxy)azetidine": An Uncharted Compound in Clinical Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific and medical literature reveals no established therapeutic application for the chemical compound "3-(2-Methoxy-4-propylphenoxy)azetidine." Consequently, a head-to-head comparison with a standard of care is not feasible at this time, as no clinical indication or comparative data exists for this specific molecule.

While the azetidine scaffold is a recognized feature in modern medicinal chemistry, appearing in a number of approved drugs and investigational compounds, "this compound" itself does not appear to be a designated therapeutic agent. Our investigation into its potential role in medicine did not yield any information on clinical trials, pharmacological profiling against disease targets, or any manufacturer developing it for a specific illness.

The broader family of azetidine derivatives has been explored for a range of potential medical uses. Research has indicated that compounds incorporating the azetidine ring may exhibit various pharmacological activities. For instance, certain novel azetidine analogs have been investigated as potent inhibitors of vesicular dopamine uptake, suggesting a potential, though currently theoretical, application in the treatment of substance abuse. However, these studies do not specifically name or test "this compound."

Similarly, a review of chemical and pharmaceutical databases shows various suppliers offering structurally related azetidine compounds for research and development purposes. These listings, however, are for different molecules and do not provide any insight into the therapeutic utility of the specific compound .

Safety Operating Guide

Proper Disposal of 3-(2-Methoxy-4-propylphenoxy)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-(2-Methoxy-4-propylphenoxy)azetidine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.

I. Understanding the Hazards

  • Azetidines: Can be flammable, corrosive, and may cause skin and eye irritation.[1][2][3]

  • Ethers: Are often flammable and can form explosive peroxides upon exposure to air and light.[4][5][6]

Therefore, it is imperative to treat this compound as a flammable and potentially peroxide-forming chemical.

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact.
Body Protection Flame-retardant lab coat.To protect against spills and fire hazards.
Respiratory Use in a well-ventilated fume hood.To avoid inhalation of potentially harmful vapors.

Handling Precautions:

  • Always handle this compound within a certified chemical fume hood.[4]

  • Keep away from ignition sources such as open flames, hot surfaces, and sparks.[1][3][7]

  • Ground all equipment to prevent static discharge.[3]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[1]

III. Disposal Procedures

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[4][7]

    • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Keep the waste container closed at all times, except when adding waste.[4][7]

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

    • Store in a flammable liquids cabinet if available.[7]

  • Peroxide Formation Check (for aged material):

    • As an ether, this compound has the potential to form explosive peroxides over time. If the material has been opened and stored for an extended period (e.g., more than 12 months), it should be tested for the presence of peroxides before disposal.[4]

    • Use peroxide test strips to check for peroxide formation.[4]

    • If peroxides are present at a concentration of >100 ppm, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on specialized disposal.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[7]

    • Provide them with the full chemical name and any other relevant information.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill SizeProcedure
Small Spill (<100 mL) 1. Evacuate all non-essential personnel from the immediate area. 2. Ensure the area is well-ventilated (fume hood). 3. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2] 4. Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. 5. Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Large Spill (>100 mL) 1. Evacuate the laboratory immediately and alert others in the vicinity. 2. If the spill is flammable, turn off all ignition sources if it is safe to do so. 3. Close the laboratory doors and prevent re-entry. 4. Contact your institution's EHS office or emergency response team immediately.[4]

V. Experimental Protocols Cited

The disposal procedures outlined above are based on established safety protocols for handling flammable liquids, amines, and ethers in a laboratory setting. Specific experimental protocols for the neutralization or chemical degradation of this compound are not provided due to the lack of specific reactivity data. The recommended and safest method of disposal is through a licensed hazardous waste management company.

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat start->ppe waste_collection Collect in a Labeled, Sealed Hazardous Waste Container ppe->waste_collection is_aged Is the material aged (opened > 12 months)? waste_collection->is_aged test_peroxides Test for Peroxides is_aged->test_peroxides Yes store_waste Store Waste in a Cool, Ventilated Area Away from Incompatibles is_aged->store_waste No peroxides_present Peroxides > 100 ppm? test_peroxides->peroxides_present contact_ehs Contact EHS for Specialized Disposal peroxides_present->contact_ehs Yes peroxides_present->store_waste No end End: Proper Disposal Complete contact_ehs->end arrange_pickup Arrange for Pickup by Licensed Waste Disposal Contractor store_waste->arrange_pickup arrange_pickup->end

Caption: Disposal workflow for this compound.

This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for the chemicals you are working with.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-4-propylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-4-propylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.